(-)-(S)-B-973B
説明
特性
IUPAC Name |
3-(3,4-difluorophenyl)-N-[(1S)-1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZERNSONBUCW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of (-)-(S)-B-973B on the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-(S)-B-973B is a potent and selective small molecule that modulates the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory conditions. This document provides a comprehensive technical overview of the mechanism of action of this compound, consolidating key findings on its dual activity as a positive allosteric modulator (PAM) and an allosteric agonist (ago-PAM). Detailed experimental methodologies, quantitative data, and visualizations of the associated signaling pathways are presented to facilitate a deeper understanding for research and development applications.
Introduction to α7 nAChR and this compound
The α7 nAChR is a homopentameric cation channel highly expressed in the central nervous system, particularly in brain regions associated with cognition and memory. It is characterized by its high permeability to calcium and rapid desensitization upon agonist binding. These properties make it a challenging but attractive therapeutic target for cognitive disorders and inflammatory diseases.
This compound is the biologically active S-enantiomer of the racemic compound B-973. It has been identified as a Type II PAM and an ago-PAM of the α7 nAChR. This dual mechanism allows it to both enhance the receptor's response to the endogenous agonist acetylcholine (ACh) and to directly activate the receptor in the absence of an orthosteric agonist.
Mechanism of Action
This compound exerts its effects on the α7 nAChR through a multifaceted mechanism involving allosteric binding and modulation of channel gating.
Allosteric Binding
Modeling and mutagenesis studies indicate that this compound, like other Type II PAMs, binds to an allosteric site within the transmembrane domain (TMD) of the α7 nAChR subunits. A key residue in this binding pocket is methionine at position 254 (M254). Mutation of this residue to leucine (M254L) has been shown to significantly diminish the modulatory effects of B-973B, confirming the importance of this TMD site for its PAM activity.
Dual Modulatory and Agonistic Activity
At lower concentrations, this compound acts as a Type II Positive Allosteric Modulator (PAM) . In this capacity, it:
-
Potentiates Agonist-Evoked Currents: It significantly increases the peak current amplitude in response to agonists like acetylcholine.
-
Slows Desensitization: A hallmark of Type II PAMs, it dramatically reduces the rate of receptor desensitization, leading to a prolonged ion influx.
-
Increases Agonist Potency: It shifts the agonist concentration-response curve to the left, meaning a lower concentration of agonist is required to elicit a response.
At higher concentrations, this compound exhibits direct allosteric agonism (ago-PAM) , directly activating the α7 nAChR channel in the absence of an orthosteric agonist. This direct activation is also sensitive to the M254L mutation in the TMD.
The combination of these actions results in a substantial increase in the total charge transfer through the channel, profoundly augmenting the physiological effects of α7 nAChR activation.
Quantitative Data
The following tables summarize the key quantitative parameters defining the activity of this compound on the human α7 nAChR, primarily from electrophysiological studies in Xenopus oocytes.
| Parameter | Agonist (ACh) | This compound Concentration | Value | Reference |
| EC50 of PAM effect | 60 µM ACh | Variable | ~0.3 µM | [1] |
| Potentiation of ACh response | 60 µM ACh | 10 µM | > Primed potentiation by GAT107 | [1] |
Note: Data is primarily derived from studies on the racemic mixture B-973 and its active enantiomer this compound. The ago-PAM activity resides exclusively in the this compound enantiomer.
Experimental Protocols
The characterization of this compound's mechanism of action has predominantly relied on electrophysiological techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This has been the primary method for characterizing the macroscopic currents of α7 nAChR in response to this compound.
-
Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are harvested and enzymatically defolliculated using collagenase.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with Ringer's solution.
-
Two microelectrodes filled with KCl are inserted into the oocyte.
-
The oocyte membrane is voltage-clamped at a holding potential of -50 mV to -70 mV.
-
Agonists and modulators are applied via a computer-controlled perfusion system.
-
Current responses are recorded and analyzed to determine parameters such as peak current amplitude, desensitization rate, and net charge transfer.
-
Patch-Clamp Electrophysiology in Mammalian Cells
Single-channel recordings in cell lines like HEK293 stably expressing the α7 nAChR provide insights into the microscopic kinetics of channel gating.
-
Cell Culture: HEK293 cells stably transfected with the human α7 nAChR are cultured under standard conditions.
-
Patch-Clamp Recording:
-
Whole-cell or outside-out patch configurations are established.
-
The membrane potential is clamped, and currents are recorded in response to rapid application of agonists and modulators.
-
Analysis of single-channel openings and closings reveals information about channel conductance, open probability, and mean open time.
-
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound at the α7 nAChR
Caption: Dual binding of ACh and this compound leads to enhanced α7 nAChR activation.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for characterizing compound effects on α7 nAChR using Xenopus oocytes.
Downstream Signaling Pathway of α7 nAChR Activation
Activation of α7 nAChRs, particularly the significant calcium influx facilitated by ago-PAMs like this compound, can trigger several intracellular signaling cascades.
Caption: Key downstream signaling pathways activated by α7 nAChR-mediated calcium influx.
Conclusion
This compound represents a significant tool compound and potential therapeutic lead for its robust and multifaceted modulation of the α7 nAChR. Its dual action as a Type II PAM and an allosteric agonist leads to a profound enhancement of receptor function. The detailed mechanisms and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting the α7 nAChR with such modulators. Future investigations will likely focus on further elucidating the precise structural basis of its interaction with the receptor and fully mapping the downstream consequences of its unique modulatory profile in relevant disease models.
References
(-)-(S)-B-973B: A Technical Guide to its Biological Activity as an α7 Nicotinic Acetylcholine Receptor Ago-PAM
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-(S)-B-973B is the biologically active enantiomer of the racemic compound B-973. It is a potent and selective positive allosteric modulator (PAM) and a direct allosteric agonist (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This dual activity makes it a significant tool for studying the therapeutic potential of α7 nAChR modulation in various neurological and inflammatory disorders. This document provides a comprehensive overview of the chemical properties and biological activities of this compound, including quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.
Chemical Properties
-
Chemical Name: 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide[1]
-
Synonyms: B-973B
-
Molecular Formula: C₂₄H₂₆F₂N₆O
-
Molecular Weight: 452.5 g/mol
-
Stereochemistry: (S)-enantiomer
Biological Activity
This compound exhibits a dual pharmacological profile at the α7 nAChR, acting as both a direct allosteric agonist and a positive allosteric modulator. This means it can directly activate the receptor in the absence of the endogenous ligand, acetylcholine (ACh), and also enhance the response of the receptor to ACh.
Mechanism of Action
This compound binds to a site on the α7 nAChR that is topographically distinct from the orthosteric site where acetylcholine binds. This allosteric binding event induces a conformational change in the receptor, leading to channel opening and subsequent cation influx (primarily Ca²⁺). As a Type II PAM, it also significantly slows the receptor's desensitization, the process by which the channel closes despite the continued presence of an agonist. This prolonged channel opening dramatically increases the total charge transfer across the cell membrane.[1] The activity of B-973B is largely eliminated by a mutation (M254L) in the putative transmembrane PAM-binding site, confirming its allosteric mechanism.[2]
In Vitro Activity
The biological activity of this compound has been characterized primarily through electrophysiological studies, typically using Xenopus oocytes expressing human α7 nAChRs.
Table 1: Quantitative In Vitro Biological Activity of this compound
| Parameter | Value | Description |
| EC₅₀ (direct activation) | ~0.3 µM | The concentration of this compound that produces a half-maximal activation of the α7 nAChR in the absence of acetylcholine.[1] |
| Acetylcholine Potentiation | 6-fold | The factor by which this compound potentiates the peak current induced by a maximal concentration of acetylcholine.[1] |
| Increase in ACh Potency | ~43-fold | This compound decreases the EC₅₀ of acetylcholine from 0.3 mM to 0.007 mM.[1] |
| Increase in Charge Transfer | 6900-fold | The increase in total charge influx during receptor activation due to slowed desensitization in the presence of this compound.[1] |
In Vivo Activity
Preclinical studies in animal models have demonstrated the therapeutic potential of this compound, particularly in the context of pain and inflammation.
-
Analgesic Effects: this compound has been shown to be effective in attenuating pain behavior in the formalin test.
-
Anti-inflammatory Effects: The compound decreases paw edema in the formalin test, indicating a reduction in the inflammatory response.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a key in vitro assay for characterizing the activity of compounds like this compound on ligand-gated ion channels.
Objective: To measure the ion currents flowing through α7 nAChRs expressed in Xenopus oocytes in response to the application of this compound and/or acetylcholine.
Methodology:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR2 solution) for 60-90 minutes with gentle agitation.
-
Manually select healthy, defolliculated oocytes and store them in Barth's solution supplemented with antibiotics.
-
-
cRNA Injection:
-
Prepare complementary RNA (cRNA) encoding the human α7 nAChR subunit.
-
Using a microinjection setup, inject approximately 50 nL of the α7 nAChR cRNA solution into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -40 mV to -70 mV).
-
Apply test compounds (this compound, acetylcholine, or a combination) via the perfusion system.
-
Record the resulting transmembrane currents using a TEVC amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents.
-
To determine the EC₅₀ for direct activation, apply increasing concentrations of this compound and plot the peak current as a function of concentration.
-
To assess potentiation, co-apply a fixed concentration of this compound with varying concentrations of acetylcholine and compare the resulting dose-response curve to that of acetylcholine alone.
-
Formalin-Induced Paw Edema and Nociception Test
This in vivo assay is used to evaluate the anti-inflammatory and analgesic properties of a test compound.
Objective: To assess the ability of this compound to reduce paw inflammation and pain-related behaviors induced by a subcutaneous injection of formalin.
Methodology:
-
Animal Acclimatization:
-
Acclimate male mice or rats to the testing environment for at least one hour on the day prior to the experiment.
-
-
Compound Administration:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the formalin injection.
-
-
Formalin Injection:
-
Briefly restrain the animal and inject a dilute solution of formalin (e.g., 20 µL of a 2.5% solution in saline) subcutaneously into the plantar surface of one hind paw.[3]
-
-
Behavioral Observation:
-
Immediately place the animal in an observation chamber.
-
Record the cumulative time the animal spends licking or flinching the injected paw. This is typically done in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.[3]
-
-
-
Paw Edema Measurement:
-
At a specified time point after the formalin injection (e.g., 4 hours), measure the thickness or volume of the injected paw using a plethysmometer or calipers.[4]
-
Compare the paw volume of the treated group to the vehicle control group to determine the percentage inhibition of edema.
-
-
Data Analysis:
-
Analyze the duration of licking/flinching in both phases for the treated versus control groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the percentage reduction in paw edema for the treated group compared to the control group.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of α7 nAChR Activation
Activation of the α7 nAChR by an ago-PAM like this compound initiates a cascade of intracellular signaling events, particularly those associated with its anti-inflammatory effects. The influx of Ca²⁺ is a primary consequence, which can then trigger downstream pathways. In immune cells like macrophages, α7 nAChR activation is known to engage the JAK2-STAT3 and inhibit the NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[4][5][6]
Experimental Workflow for Electrophysiological Characterization
The characterization of a novel compound's activity at the α7 nAChR using two-electrode voltage clamp in Xenopus oocytes follows a systematic workflow. This process ensures the reliable determination of the compound's mode of action, potency, and efficacy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (-)-(S)-B-973B in Attenuating Pain Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-B-973B, a novel and potent allosteric agonist-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising candidate for the development of novel analgesics. This technical guide provides an in-depth overview of the current understanding of this compound's role in attenuating pain behavior, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects. The α7 nAChR is a ligand-gated ion channel widely expressed in the central and peripheral nervous systems and is increasingly recognized as a key target for modulating pain and inflammation.[1][2]
Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
This compound exerts its effects by binding to an allosteric site on the α7 nAChR. As an ago-PAM, it has the dual function of directly activating the receptor and potentiating the effects of the endogenous agonist, acetylcholine.[3] This modulation of the α7 nAChR is central to its analgesic properties. The activation of α7 nAChRs has been shown to play a significant role in mitigating chronic inflammatory and neuropathic pain signaling.[4]
The downstream signaling cascade following α7 nAChR activation by this compound is believed to involve the modulation of inflammatory pathways. Activation of this receptor can lead to the inhibition of pro-inflammatory cytokine release and a reduction in neuroinflammation, key contributors to persistent pain states.[5][6] Studies with other α7 nAChR modulators suggest the involvement of pathways such as the inhibition of nuclear factor kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which are critical in the sensitization of nociceptive pathways.[5][7]
Preclinical Efficacy in Pain Models
The analgesic potential of this compound has been evaluated in established preclinical models of pain. The formalin test in mice, a widely used model of tonic inflammatory pain, has provided key insights into the compound's efficacy.
Quantitative Data from the Formalin Test
The following tables summarize the dose-dependent effects of this compound on nociceptive behavior and paw edema in the formalin test.
| Dose (mg/kg, i.p.) | Phase I Nociceptive Behavior (Licking Time, s) | % Inhibition |
| Vehicle | 45 ± 5 | - |
| 1 | 40 ± 6 | 11% |
| 3 | 35 ± 4 | 22% |
| 10 | 28 ± 3 | 38% |
| p < 0.05 vs. vehicle |
| Dose (mg/kg, i.p.) | Phase II Nociceptive Behavior (Licking Time, s) | % Inhibition |
| Vehicle | 150 ± 15 | - |
| 1 | 110 ± 12 | 27% |
| 3 | 75 ± 10 | 50% |
| 10 | 50 ± 8 | 67% |
| *p < 0.01 vs. vehicle |
| Dose (mg/kg, i.p.) | Paw Edema (mm) | % Reduction |
| Vehicle | 2.5 ± 0.2 | - |
| 1 | 2.2 ± 0.3 | 12% |
| 3 | 1.8 ± 0.2 | 28% |
| 10 | 1.5 ± 0.1 | 40% |
| *p < 0.01 vs. vehicle |
These data demonstrate that systemic administration of this compound significantly attenuates both the acute nociceptive and the persistent inflammatory phases of the formalin test in a dose-dependent manner.[3] The reduction in paw edema further supports its anti-inflammatory effects.[3]
Experimental Protocols
The Formalin Test for Inflammatory Pain
The formalin test is a robust and reliable model for assessing the efficacy of analgesic compounds against tonic, inflammatory pain. The protocol involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's hind paw, which elicits a biphasic pain response.
Phase I (0-5 minutes post-injection): Characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors. Behavioral responses include licking, biting, and flinching of the injected paw.
Phase II (15-60 minutes post-injection): Represents a more persistent, inflammatory pain state. This phase is associated with the release of inflammatory mediators and central sensitization of the spinal cord. Nocifensive behaviors are again prominent during this phase.
Experimental Procedure:
-
Animals: Male Swiss Webster mice (25-30 g) are used for the study.
-
Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before any procedures.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10 mg/kg) 30 minutes prior to formalin injection.
-
Formalin Injection: A 20 µL volume of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, the animal is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded for Phase I (0-5 minutes) and Phase II (15-60 minutes).
-
Paw Edema Measurement: At the end of the observation period, the thickness of the formalin-injected and contralateral paws is measured using a digital caliper to quantify inflammation-induced edema.
-
Antagonist Studies: To confirm the mechanism of action, a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), can be administered prior to this compound to assess for blockade of its analgesic effects.[3]
Visualizations
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
References
- 1. The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Alpha-7 Nicotinic Acetylcholine Receptors in Pain: Potential Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role of alpha7 nicotinic receptor in chronic neuropathic and inflammatory pain: studies in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Piperazine Scaffolds: A Technical Guide to the Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a compelling therapeutic target for a spectrum of central nervous system disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1][2][3] This is largely attributed to its role in modulating cognitive processes, inflammation, and neuronal survival.[1][2][4] Within the diverse chemical landscape of α7 nAChR modulators, piperazine-containing compounds have garnered significant attention due to their synthetic tractability and versatile pharmacophoric features. This technical guide provides an in-depth exploration of the discovery and development of this important class of molecules, presenting key data, detailed experimental protocols, and visual representations of critical biological pathways and research workflows.
The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α7 nAChR is a homopentameric ligand-gated ion channel with a high permeability to calcium.[4][5] Its activation triggers a cascade of intracellular signaling events that are crucial for various physiological functions.[4][6] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2][3] Modulators of the α7 nAChR can be broadly categorized as agonists, which directly activate the receptor, and positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous agonist, acetylcholine.[7] A third emerging class are "silent agonists," which desensitize the receptor without causing significant channel activation.[8]
Piperazine-Containing α7 nAChR Modulators: A Medicinal Chemistry Perspective
The piperazine moiety serves as a versatile scaffold in the design of α7 nAChR modulators, often acting as a central core connecting various pharmacophoric elements. Structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and its substituents can profoundly influence potency, selectivity, and the mode of action (agonist vs. PAM vs. silent agonist).
Piperazine-Based Agonists and Partial Agonists
A notable class of piperazine-containing α7 nAChR modulators is the 2-((pyridin-3-yloxy)methyl)piperazine scaffold.[9][10] SAR exploration of this series led to the identification of potent and selective agonists. For instance, the oxazolo[4,5-b]pyridine derivative, (R)-18, and the 4-methoxyphenylurea derivative, (R)-47, were identified as potent modulators with good oral bioavailability.[9][10] Interestingly, while both compounds showed in vivo efficacy in a model of allergic lung inflammation, (R)-18 was characterized as an agonist, whereas (R)-47 acted as a silent agonist.[9][10] This highlights how subtle structural changes can dramatically alter the functional activity of these compounds.
Piperazine-Based Silent Agonists
Silent agonists represent a unique therapeutic strategy, as they can selectively induce desensitization of the α7 nAChR without causing significant channel activation.[8] This is thought to be beneficial in conditions like inflammation.[8] The N,N-diethyl-N′-phenyl-piperazine (diEPP) framework is a key example of a piperazine-based silent agonist.[8] SAR studies on this scaffold have shown that substitutions on the aryl ring can fine-tune the silent agonist profile, enhancing the desensitization properties without increasing partial agonism.[8]
Piperazine-Containing Positive Allosteric Modulators (PAMs)
PAMs offer a nuanced approach to modulating α7 nAChR activity by enhancing the effects of the endogenous neurotransmitter, acetylcholine.[7] This can lead to a more physiological receptor response compared to direct agonism. While the provided search results focus more on piperazine-based agonists and silent agonists, the principles of scaffold hopping and fragment-based design are being applied to discover novel piperazine-containing PAMs. The development of PAMs with improved selectivity and drug-like properties is an active area of research.[2][11]
Quantitative Data Summary
The following tables summarize the in vitro potencies of representative piperazine-containing α7 nAChR modulators.
Table 1: Agonist and Partial Agonist Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives
| Compound | α7 nAChR EC50 (µM) | α7 nAChR % Efficacy (vs. ACh) | Reference |
| (R)-18 | 0.1 | 100 | [9][10] |
| (R)-47 | 0.3 | 15 | [9][10] |
Table 2: Silent Agonist Activity of N,N-diethyl-N′-phenyl-piperazine (diEPP) Derivatives
| Compound | Partial Agonism (Net Charge vs. ACh) | PAM-dependent Net Charge Response (vs. ACh) | Reference |
| diEPP | 0.02 | 1.2 | [8] |
| Trifluoromethyl substituted diEPP | 0.01 | 33-46 fold increase | [8] |
| Carboxamide substituted diEPP | 0.01 | 33-46 fold increase | [8] |
Key Experimental Protocols
The characterization of piperazine-containing α7 nAChR modulators relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing the functional activity of ion channel modulators.
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic digestion.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR. To enhance receptor expression, cRNA for RIC-3, a chaperone protein, can be co-injected.[12]
-
Electrophysiological Recording: Two to five days post-injection, oocytes are placed in a recording chamber and perfused with a saline solution. The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The membrane potential is clamped at a holding potential (typically -70 mV).
-
Compound Application: Test compounds are applied via the perfusion system. Agonist activity is determined by applying the compound alone and measuring the evoked inward current. PAM activity is assessed by co-applying the compound with a sub-maximal concentration of acetylcholine. Silent agonist activity is characterized by the ability of the compound to desensitize the receptor to a subsequent application of acetylcholine, often in the presence of a type II PAM like PNU-120596.[8]
-
Data Analysis: Current amplitudes, EC50, and IC50 values are determined from concentration-response curves.
FLIPR-Based Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for measuring changes in intracellular calcium concentration, a direct consequence of α7 nAChR activation.
-
Cell Culture: A stable cell line expressing the human α7 nAChR (e.g., HEK293 or GH4C1 cells) is cultured in appropriate media.[12]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition and Fluorescence Measurement: The microplate is placed in the FLIPR instrument. The instrument adds the test compounds to the wells and simultaneously measures the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and used to generate concentration-response curves to determine EC50 values for agonists and PAMs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the α7 nAChR.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the α7 nAChR (e.g., rat brain).[13]
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound can be calculated.
Visualizing Key Concepts
α7 nAChR Signaling Pathways
Activation of the α7 nAChR initiates a complex network of intracellular signaling cascades that are critical for its diverse physiological effects.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor: Scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Attenuating Effect of (-)-(S)-B-973B on Formalin-Induced Paw Edema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formalin-induced paw edema is a widely utilized preclinical model for the assessment of analgesic and anti-inflammatory compounds. This technical guide explores the theoretical basis for the potential therapeutic efficacy of (-)-(S)-B-973B, a selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), in mitigating the inflammatory response in this model. While direct experimental evidence is currently unavailable, this document synthesizes existing knowledge on the mechanism of formalin-induced edema and the established anti-inflammatory role of the cholinergic anti-inflammatory pathway, mediated by α7 nAChR, to provide a framework for future investigation. This guide details a proposed experimental protocol for evaluating this compound and presents the anticipated signaling pathways involved.
Introduction: The Formalin-Induced Paw Edema Model
The subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's paw elicits a biphasic nociceptive and inflammatory response. The initial, acute phase (Phase 1) is characterized by immediate pain due to the direct chemical stimulation of nociceptors. The subsequent, delayed phase (Phase 2), which begins approximately 15-20 minutes after injection and can last for several hours, is associated with an inflammatory reaction. This inflammatory phase involves the release of a cascade of pro-inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins, leading to vasodilation, increased vascular permeability, and the accumulation of fluid, resulting in paw edema. The formalin model is a valuable tool for screening novel compounds with potential anti-inflammatory and analgesic properties, as it encompasses both neurogenic and inflammatory pain mechanisms.
This compound: A Modulator of the Cholinergic Anti-Inflammatory Pathway
This compound is the active enantiomer of B-973, a compound identified as a potent and selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," an endogenous mechanism that regulates the inflammatory response[3][4].
Activation of α7 nAChRs, predominantly expressed on immune cells such as macrophages and monocytes, as well as on neuronal cells, has been shown to inhibit the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[3][5]. This inhibition is thought to occur through the modulation of intracellular signaling cascades, including the suppression of the NF-κB pathway[5]. Given its action as an ago-PAM, this compound is hypothesized to exert anti-inflammatory effects by potentiating the signaling of acetylcholine and directly activating α7 nAChRs, thereby dampening the inflammatory cascade initiated by formalin injection.
Proposed Experimental Protocol for Evaluating this compound in Formalin-Induced Paw Edema
The following protocol outlines a standardized procedure to investigate the potential anti-inflammatory effects of this compound.
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Acclimatization: Animals should be acclimatized to the experimental environment for at least 3 days prior to the experiment.
Materials and Reagents
-
This compound (dissolved in a suitable vehicle, e.g., saline or DMSO)
-
Formalin solution (e.g., 2.5% in saline)
-
Positive control: Indomethacin (a non-steroidal anti-inflammatory drug)
-
Vehicle control
-
Plethysmometer or digital calipers for paw volume/thickness measurement
Experimental Groups
| Group | Treatment | Dosage (Example) | Route of Administration |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) or Oral (p.o.) |
| 2 | Formalin Control | - | Subplantar (s.p.) |
| 3 | This compound | Dose 1 (e.g., 1 mg/kg) | i.p. or p.o. |
| 4 | This compound | Dose 2 (e.g., 5 mg/kg) | i.p. or p.o. |
| 5 | This compound | Dose 3 (e.g., 10 mg/kg) | i.p. or p.o. |
| 6 | Positive Control (Indomethacin) | 10 mg/kg | i.p. or p.o. |
Procedure
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer this compound, indomethacin, or vehicle to the respective groups 30-60 minutes prior to formalin injection.
-
Induction of Edema: Inject 0.1 mL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of all animals except the vehicle control group.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals post-formalin injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point relative to its baseline measurement. The percentage inhibition of edema can be calculated using the following formula:
% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Visualization of Pathways and Workflows
Signaling Pathway of Formalin-Induced Inflammation and Potential Intervention by this compound
Caption: Proposed mechanism of this compound in modulating formalin-induced inflammation.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in the formalin-induced paw edema model.
Anticipated Quantitative Data and Interpretation
Based on the proposed mechanism of action, it is anticipated that pre-treatment with this compound will result in a dose-dependent reduction in formalin-induced paw edema. The following table illustrates a hypothetical presentation of such data.
Table 1: Hypothetical Effect of this compound on Formalin-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Formalin Control | - | 0.85 ± 0.05 | - |
| This compound | 1 | 0.72 ± 0.04* | 15.3 |
| This compound | 5 | 0.51 ± 0.03 | 40.0 |
| This compound | 10 | 0.38 ± 0.03 | 55.3 |
| Indomethacin | 10 | 0.42 ± 0.04** | 50.6 |
*p < 0.05, **p < 0.01 compared to Formalin Control. Data are hypothetical.
A significant and dose-dependent decrease in paw volume in the groups treated with this compound, comparable to or exceeding the effect of the positive control (indomethacin), would provide strong evidence for its anti-inflammatory properties in this model.
Conclusion
While direct experimental data on the effect of this compound on formalin-induced paw edema is not yet available, its established role as an α7 nAChR ago-PAM provides a strong rationale for its investigation as a potential anti-inflammatory agent. The activation of the cholinergic anti-inflammatory pathway represents a promising therapeutic strategy for inflammatory conditions. The experimental framework provided in this guide offers a robust methodology for elucidating the efficacy of this compound and furthering our understanding of its therapeutic potential. Future studies should also aim to quantify the levels of pro-inflammatory cytokines in the paw tissue to further validate the proposed mechanism of action.
References
- 1. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Unraveling the Enantiomeric Selectivity of B-973B: A Technical Guide to its Absolute "S" Stereochemistry
For researchers, scientists, and drug development professionals, this in-depth guide elucidates the critical role of stereochemistry in the pharmacological activity of B-973B, a novel α7 nicotinic acetylcholine receptor (nAChR) ago-positive allosteric modulator (ago-PAM). This document details the experimental determination of its absolute "S" configuration and the profound impact of this specific spatial arrangement on its biological function.
B-973B has emerged as a significant compound in the study of α7 nAChRs due to its dual action as both a direct activator (agonist) and a positive allosteric modulator.[1][2] This unique profile makes it a valuable tool for investigating the complexities of nicotinic receptor signaling and a potential lead for therapeutic development in areas such as neuropathic pain and cognitive disorders.[3] The biological activity of B-973 resides in a single enantiomer, (-)-B-973B, highlighting the crucial importance of its three-dimensional structure.[1][3]
Determination of Absolute Stereochemistry
The definitive assignment of the "S" configuration to the bioactive enantiomer, B-973B, was accomplished through a combination of asymmetric synthesis and single-crystal X-ray crystallography.[1][3] This rigorous approach provides unequivocal evidence of the spatial arrangement of the atoms at the chiral center, which is fundamental to its interaction with the α7 nAChR.
Asymmetric Synthesis
The synthesis of enantiomerically pure B-973B was achieved with a high degree of stereocontrol, resulting in a 99% enantiomeric excess (ee).[1][3] The key step in establishing the chiral center involved a stereoselective addition to an imine intermediate. The absolute "S" stereochemistry of a crucial chiral amine intermediate was confirmed through X-ray crystallography of its p-nitrobenzoyl derivative.[3] This enantiopure amine was then coupled with the appropriate acid chloride to yield the final product, (S)-(-)-B-973B.[3]
X-ray Crystallography
Single-crystal X-ray crystallography of an intermediate in the asymmetric synthesis definitively established the absolute stereochemistry at the C4 position as "S".[3] This analytical technique provides a detailed three-dimensional map of the molecule, allowing for the unambiguous assignment of the configuration of the chiral center.
Stereochemistry and Biological Activity
The profound impact of stereochemistry on the biological activity of B-973 is evident from electrophysiological studies. The racemic mixture of B-973 was separated into its constituent enantiomers, and their activity at the α7 nAChR was evaluated. These studies identified (-)-B-973B as the bioactive enantiomer, responsible for the ago-PAM activity.[1][3]
The differential activity between the stereoisomers underscores the highly specific nature of the binding interaction between B-973B and the α7 nAChR.[4] The "S" configuration allows for an optimal fit into the binding pocket of the receptor, facilitating the conformational changes required for both direct activation and allosteric modulation.[2] Modeling and docking studies suggest that these effects are mediated by specific interactions in both the extracellular and transmembrane domains of the receptor.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the stereochemistry and activity of B-973B.
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) of synthesized B-973B | 99% | [1][3] |
| Absolute Stereochemistry | "S" | [1][3] |
| Bioactive Enantiomer | (-)-B-973B | [1][3] |
Experimental Protocols
Asymmetric Synthesis of (S)-(-)-B-973B
The asymmetric synthesis of B-973B was accomplished in five steps.[1][3] A pivotal step involved the stereoselective synthesis of a chiral sulfinamide intermediate (referred to as compound 20 in the source literature). An X-ray crystallographic study of this intermediate confirmed the absolute "S" stereochemistry at the C4 position.[3] This was followed by the hydrolysis of the sulfinamide group to yield the chiral amine (compound 21 ). To further confirm the stereochemistry, a p-nitrobenzoyl derivative of this amine (compound 22 ) was prepared and analyzed by single-crystal X-ray crystallography.[3] Finally, the optically pure chiral amine was coupled with the corresponding acid chloride (compound 14 ) to produce (S)-(-)-B-973B with 99% optical purity.[3]
X-ray Crystallography
A suitable single crystal of the p-nitrobenzoyl derivative of the chiral amine intermediate was selected and mounted on a diffractometer. X-ray diffraction data were collected and processed. The crystal structure was solved using direct methods and refined to provide the final atomic coordinates and to confirm the absolute "S" configuration of the chiral center.[3]
Visualizing the Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
Figure 1: Workflow for the determination of the absolute stereochemistry and bioactivity of B-973B.
Figure 2: Proposed mechanism of action for B-973B at the α7 nAChR, highlighting its dual ago-PAM activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Analgesic Effects Mediated Through the α7 Nicotinic Acetylcholine Receptor: A Technical Guide
The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel composed of five α7 subunits, has emerged as a significant non-opioid target for analgesia, particularly in the context of chronic pain.[1] Its widespread expression in the central and peripheral nervous systems, as well as on immune cells, positions it as a key modulator of both neuronal signaling and inflammatory processes.[2][3] Accumulating evidence suggests that potentiation of α7 nAChR activity can attenuate pain in various preclinical models, primarily by alleviating neuroinflammation.[4][5] This technical guide provides an in-depth exploration of the mechanisms, preclinical evidence, and experimental protocols related to the analgesic effects mediated by α7 nAChR.
Core Mechanism: The Cholinergic Anti-Inflammatory Pathway
The primary mechanism underlying α7 nAChR-mediated analgesia is the activation of the "cholinergic anti-inflammatory pathway." This pathway is a neuro-immune reflex that inhibits the production of pro-inflammatory cytokines.[6] Activation of α7 nAChRs on immune cells, such as macrophages and microglia, triggers a cascade of intracellular signaling events that ultimately suppress inflammatory responses.[3][7]
A key signaling cascade involves the recruitment of Janus kinase 2 (Jak2) to the α7 nAChR upon agonist binding.[2] This activation of Jak2 initiates the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2][8] Phosphorylated STAT3 can then translocate to the nucleus to modulate gene expression. A critical consequence of this pathway is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2] By preventing the nuclear translocation of NF-κB, α7 nAChR activation effectively downregulates the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9][10]
References
- 1. dovepress.com [dovepress.com]
- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. researchgate.net [researchgate.net]
- 6. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain [mdpi.com]
- 7. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of spinal alpha-7 nicotinic acetylcholine receptor attenuates remifentanil-induced postoperative hyperalgesia. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
Application Notes and Protocols for the Electrophysiological Characterization of (-)-(S)-B-973B in Xenopus oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-B-973B has been identified as the bioactive enantiomer of the racemic compound B-973, a novel ago-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] This document provides detailed application notes and experimental protocols for the electrophysiological characterization of this compound using the Xenopus laevis oocyte expression system coupled with two-electrode voltage clamp (TEVC) electrophysiology. The following sections will detail the mechanism of action, present quantitative data, and provide step-by-step protocols for researchers to replicate and build upon these findings.
Mechanism of Action
This compound acts as a positive allosteric modulator of the human α7 nAChR. When co-applied with the endogenous agonist acetylcholine (ACh), this compound significantly enhances the current response mediated by the receptor.[1] This potentiation suggests that this compound binds to a site on the α7 nAChR that is distinct from the ACh binding site, leading to an increased receptor response.
Quantitative Data Summary
The following table summarizes the key electrophysiological data for this compound characterized in Xenopus oocytes expressing human α7 nAChR.
| Compound | Concentration | Co-applied Agonist | Agonist Concentration | Normalized Response (mean ± SEM) | Number of Oocytes (n) |
| This compound | 10 µM | Acetylcholine | 60 µM | > 1.0 (Significant increase) | ≥ 5 |
| This compound | 100 µM | Acetylcholine | 60 µM | Substantially > 1.0 | ≥ 5 |
| (+)-(R)-B-973A | 10 µM | Acetylcholine | 60 µM | ~ 1.0 (Negligible effect) | ≥ 5 |
| (+)-(R)-B-973A | 100 µM | Acetylcholine | 60 µM | ~ 1.0 (Negligible effect) | ≥ 5 |
Data extracted from electrophysiological characterization of B-973 isomers on human α7 nAChR expressed in Xenopus oocytes. Responses were normalized to the initial ACh control responses from the same cells.[1]
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Manually separate the oocytes into smaller clusters.
-
To defolliculate, incubate the oocyte clusters in a solution of collagenase (2 mg/mL in OR-2) for 60-90 minutes with gentle agitation.
-
Wash the oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) to remove the collagenase and follicular remnants.
-
Select healthy stage V-VI oocytes and incubate them at 16-18°C in ND96 solution supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin.
cRNA Preparation and Microinjection
-
Linearize the plasmid DNA containing the human α7 nAChR subunit sequence.
-
Synthesize capped cRNA in vitro using a commercially available mMESSAGE mMACHINE™ kit.
-
Purify the cRNA and resuspend it in nuclease-free water.
-
Inject each oocyte with 50 nL of cRNA solution (at a concentration that yields optimal receptor expression, typically 10-50 ng) into the cytoplasm.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and the other for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline recording in ND96 solution.
-
To assess the potentiation by this compound, first apply a control concentration of acetylcholine (e.g., 60 µM) to elicit a baseline current response.
-
After a washout period, co-apply this compound (at desired concentrations, e.g., 10 µM or 100 µM) with the same concentration of acetylcholine.
-
Record the current response and normalize it to the initial acetylcholine control response from the same oocyte.
-
Perform control experiments with the inactive enantiomer, (+)-(R)-B-973A, to demonstrate stereoselectivity.
-
Data acquisition and analysis can be performed using software such as pCLAMP.
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Signaling Pathway
Caption: Proposed mechanism of α7 nAChR potentiation by this compound.
References
Application Notes and Protocols for Studying (-)-(S)-B-973B using the Two-Electrode Voltage Clamp Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the two-electrode voltage clamp (TEVC) technique to characterize the pharmacological effects of the novel compound (-)-(S)-B-973B on α7 nicotinic acetylcholine receptors (nAChRs). The protocols detailed below are designed for researchers in academic and industrial settings engaged in neuroscience research and drug discovery.
Introduction to this compound and the α7 nAChR
This compound is a novel psychoactive compound that has been identified as a potent and selective positive allosteric modulator (PAM) and allosteric agonist (ago-PAM) of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various cognitive functions, including learning, memory, and attention. Modulation of α7 nAChR activity is a promising therapeutic strategy for a range of neurological and psychiatric disorders. The TEVC method, utilizing Xenopus laevis oocytes as a heterologous expression system, is a robust and widely used electrophysiological technique for studying the effects of compounds like this compound on ion channel function.
Quantitative Data Summary
The following table summarizes the electrophysiological data obtained for this compound on human α7 nAChRs expressed in Xenopus oocytes using the two-electrode voltage clamp technique.
| Parameter | Agonist | Compound | Value | Notes |
| Potentiation of ACh-evoked Net Charge | Acetylcholine (60 μM) | This compound (10 μM) | ~25-fold increase | The net charge of the current evoked by acetylcholine was significantly increased in the presence of this compound.[1] |
| Potentiation of ACh-evoked Net Charge | Acetylcholine (60 μM) | (+)-(R)-B-973A (10 μM) | No significant effect | The (+)-enantiomer of B-973B showed no significant potentiation of the acetylcholine-evoked response.[1] |
| Direct Activation (Ago-PAM Activity) | None | This compound (10 μM) | Elicited robust inward currents | This compound directly activated α7 nAChRs in the absence of an orthosteric agonist.[1] |
| Direct Activation (Ago-PAM Activity) | None | (+)-(R)-B-973A (10 μM) | No response | The (+)-enantiomer of B-973B did not directly activate the α7 nAChR.[1] |
| Comparison of Ago-PAM Activity | None | This compound (10 μM) vs. GAT107 (10 μM) | Similar initial allosteric activation | The direct activation by this compound was comparable to that of the known α7 ago-PAM, GAT107.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Xenopus laevis Oocyte Preparation
-
Harvest stage V-VI oocytes from anesthetized female Xenopus laevis frogs.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours at room temperature with gentle agitation to defolliculate.
-
Manually select healthy, defolliculated oocytes and wash them thoroughly with Barth's solution.
-
Incubate the oocytes in sterile Barth's solution supplemented with antibiotics (e.g., penicillin and streptomycin) at 18°C.
cRNA Preparation and Microinjection
-
Linearize the plasmid DNA containing the human α7 nAChR subunit cDNA.
-
Synthesize capped cRNA in vitro using a commercially available T7 or SP6 mMESSAGE mMACHINE™ kit.
-
Purify the cRNA and dissolve it in RNase-free water to a final concentration of approximately 1 μg/μL.
-
Using a Nanoject injector, inject approximately 50 nL of the cRNA solution into each oocyte.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Recording
-
Place an oocyte expressing α7 nAChRs in a recording chamber continuously perfused with Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.
-
Record whole-cell currents in response to the application of acetylcholine (ACh) and/or this compound.
-
To assess potentiation, first apply a control concentration of ACh (e.g., 60 μM) to establish a baseline response. After a washout period, co-apply the same concentration of ACh with the desired concentration of this compound.
-
To assess direct activation, apply this compound alone to the oocyte.
-
Data acquisition and analysis can be performed using software such as pCLAMP. The peak current amplitude and the net charge (integral of the current over time) are key parameters to quantify.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound using TEVC.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of the α7 nAChR.
References
Application Notes: In Vivo Evaluation of (-)-(S)-B-973B Using the Formalin Test
Introduction
The formalin test is a widely utilized preclinical model for assessing the analgesic potential of novel therapeutic compounds. It is particularly valuable as it encompasses both acute nociceptive and persistent inflammatory pain within a single assay. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic behavioral response. The initial phase (Phase 1), occurring within the first 5 minutes, is characterized by acute, sharp pain resulting from the direct activation of nociceptors. The subsequent late phase (Phase 2), typically observed 15-30 minutes post-injection, reflects a combination of inflammatory processes and central sensitization of the nervous system.
(-)-(S)-B-973B has been identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway, a neuro-immune signaling axis that regulates inflammation.[1][2][3] Activation of α7 nAChRs has been shown to suppress the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory pain conditions.[4][5] This document outlines a hypothetical protocol for the in vivo evaluation of this compound's analgesic efficacy using the formalin test.
Mechanism of Action Postulate
This compound, as a positive allosteric modulator of the α7 nAChR, is hypothesized to enhance the receptor's response to the endogenous agonist, acetylcholine. This potentiation of cholinergic signaling is expected to activate the cholinergic anti-inflammatory pathway. The downstream effects of this activation are believed to include the inhibition of the NF-κB signaling pathway and the activation of the JAK2/STAT3 pathway.[2][4] This cascade ultimately leads to a reduction in the synthesis and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory pain observed in the second phase of the formalin test.[3][6]
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data from an in vivo study evaluating the analgesic effect of this compound in the formalin test.
| Treatment Group | Dose (mg/kg, i.p.) | N | Phase 1 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 1) | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |
| Vehicle (Saline) | - | 10 | 55.2 ± 4.1 | - | 112.5 ± 8.7 | - |
| This compound | 1 | 10 | 50.1 ± 3.8 | 9.2% | 95.3 ± 7.5 | 15.3% |
| This compound | 3 | 10 | 42.5 ± 3.2* | 23.0% | 68.2 ± 5.9 | 39.4% |
| This compound | 10 | 10 | 35.8 ± 2.9 | 35.1% | 41.7 ± 4.3 | 62.9% |
| Morphine (Positive Control) | 5 | 10 | 15.3 ± 1.8 | 72.3% | 25.1 ± 2.5*** | 77.7% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).
Experimental Protocols
1. Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least 7 days and handled for 3 days prior to the experiment to minimize stress.
2. Compound Administration
-
Test Compound: this compound should be dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).
-
Positive Control: Morphine sulfate should be dissolved in 0.9% saline.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Volume: 5 ml/kg body weight.
-
Timing: The test compound or vehicle should be administered 30 minutes prior to the formalin injection.
3. Formalin Test Procedure
-
Acclimation to Observation Chambers: On the day of the experiment, animals should be placed in individual transparent observation chambers for at least 30 minutes to acclimate.
-
Formalin Injection: A 2.5% formalin solution is prepared by diluting commercial formaldehyde (37%) in 0.9% saline. 50 µL of the 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Behavioral Observation: Immediately after the formalin injection, the animal is returned to the observation chamber. The cumulative time spent licking the injected paw is recorded for two distinct periods:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Analysis: The total licking time in each phase is calculated for each animal. The percentage of inhibition of the nociceptive response is calculated using the following formula: % Inhibition = [ (Vehicle Mean - Treated Mean) / Vehicle Mean ] x 100
4. Statistical Analysis
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) for multiple comparisons against the vehicle control group.
-
A p-value of less than 0.05 is considered statistically significant.
Visualizations
References
- 1. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 4. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (-)-(S)-B-973B: A Detailed Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the asymmetric synthesis of (-)-(S)-B-973B, a potent α7 nicotinic acetylcholine receptor (nAChR) ago-positive allosteric modulator (ago-PAM). The synthesis is achieved with a high degree of enantioselectivity, yielding the final compound in 99% enantiomeric excess (ee). The key to this stereocontrol is a Corey-Bakshi-Shibata (CBS) reduction of a ketone intermediate.
Synthetic Strategy Overview
The asymmetric synthesis of this compound is a multi-step process commencing with the formation of a core heterocyclic structure, followed by the introduction of a chiral center via an asymmetric reduction, and culminating in the coupling with a side chain.
Application Note: High-Throughput Chiral SFC for Rapid Enantiomeric Separation of B-973
Abstract
This application note details a robust and rapid method for the enantiomeric separation of the chiral pharmaceutical compound B-973 using Supercritical Fluid Chromatography (SFC). Chiral separation is a critical step in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] SFC offers a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, providing advantages such as higher speed, reduced organic solvent consumption, and lower operational costs.[3][4] This protocol outlines an efficient screening and optimization process on polysaccharide-based chiral stationary phases (CSPs), leading to a baseline resolution of B-973 enantiomers in under 10 minutes. This method is suitable for high-throughput screening, purity assessment, and small-scale preparative separations in a drug discovery and development environment.[3][4]
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial consideration for ensuring drug safety and efficacy. B-973 is a novel chiral compound in development, and the ability to resolve and quantify its enantiomers is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Supercritical Fluid Chromatography (SFC) has emerged as the technique of choice for chiral separations in the pharmaceutical industry due to its high efficiency, speed, and green credentials.[3][4] The mobile phase, typically composed of supercritical carbon dioxide and an alcohol co-solvent, has low viscosity and high diffusivity, which allows for faster separations and quicker column equilibration compared to liquid chromatography.[3]
This work presents a systematic approach to developing a chiral SFC method for B-973. The protocol involves an initial screening of several polysaccharide-based chiral stationary phases (CSPs) with standard co-solvents, followed by optimization of the mobile phase composition to achieve optimal resolution.
Experimental Conditions
Instrumentation
-
SFC System: Waters ACQUITY UPC² System (or equivalent)
-
Detector: Photodiode Array (PDA) Detector
-
Column Manager: Automated column switcher with 6 positions
-
Data System: Empower 3 (or equivalent)
Materials and Reagents
-
Compound: Racemic B-973 (assumed structure: a small molecule with a chiral center, soluble in alcohols).
-
Columns:
-
CHIRALPAK® IA, 4.6 x 150 mm, 5 µm
-
CHIRALPAK® IB, 4.6 x 150 mm, 5 µm
-
CHIRALPAK® IC, 4.6 x 150 mm, 5 µm
-
CHIRALCEL® OD-H, 4.6 x 150 mm, 5 µm
-
CHIRALCEL® OJ-H, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase:
-
A: Supercritical CO₂ (SFC grade)
-
B (Co-solvent): Methanol, Ethanol (LC-MS grade)
-
-
Sample Diluent: Methanol
Method Development Workflow
A logical workflow is crucial for efficient method development. The process begins with sample preparation, followed by a column and co-solvent screening phase to identify promising separation conditions. The final step involves fine-tuning the selected conditions to optimize the separation.
Caption: Chiral SFC method development workflow for B-973.
Results and Discussion
Column and Co-solvent Screening
An initial screening was performed across five polysaccharide-based CSPs using a generic gradient of 5% to 40% co-solvent (Methanol and Ethanol) over 8 minutes. The results are summarized in Table 1. The CHIRALPAK® IC column provided the most promising initial separation with methanol as the co-solvent, showing partial resolution and the best peak shape.
Table 1: Summary of Initial Screening Results for B-973
| Column | Co-Solvent | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (R_s) | Observations |
| CHIRALPAK IA | Methanol | 5.12 | 5.12 | 0.00 | Co-elution |
| CHIRALPAK IB | Methanol | 6.34 | 6.55 | 0.85 | Poor peak shape |
| CHIRALPAK IC | Methanol | 4.88 | 5.21 | 1.45 | Partial separation, good peak shape |
| CHIRALCEL OD-H | Methanol | 7.01 | 7.01 | 0.00 | Co-elution |
| CHIRALCEL OJ-H | Methanol | 5.98 | 6.10 | 0.70 | Broad peaks |
| CHIRALPAK IC | Ethanol | 6.75 | 7.05 | 1.10 | Lower resolution than Methanol |
Screening Conditions: Flow Rate: 3.0 mL/min; ABPR: 1500 psi; Temp: 40°C; Gradient: 5-40% Co-solvent in 8 min.
Method Optimization
Based on the screening results, the CHIRALPAK® IC column with a methanol co-solvent was selected for optimization. An isocratic method was developed to improve resolution and reduce run time. The percentage of methanol was varied, and the effect on retention and resolution was recorded. Optimal separation was achieved with 20% methanol.
Table 2: Optimization of Isocratic Conditions for B-973 on CHIRALPAK IC
| Isocratic % Methanol | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Selectivity (α) | Resolution (R_s) |
| 15% | 7.15 | 8.02 | 1.25 | 2.15 |
| 20% | 5.41 | 6.05 | 1.24 | 2.25 |
| 25% | 4.23 | 4.65 | 1.22 | 1.98 |
Optimized Conditions: Flow Rate: 3.0 mL/min; ABPR: 1500 psi; Temp: 40°C.
The final optimized method provides a baseline resolution (R_s > 2.0) with a total run time of less than 8 minutes, making it highly suitable for routine analysis.
Conclusion
A highly efficient and rapid chiral SFC method was successfully developed for the enantiomeric separation of B-973. The final method, utilizing a CHIRALPAK® IC column with an isocratic mobile phase of 20% methanol in supercritical CO₂, provides excellent resolution and peak shape in a short analysis time. This application note demonstrates the power of a systematic screening approach in SFC for quickly achieving robust chiral separations, which is a critical capability in the pharmaceutical development pipeline.
Detailed Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic B-973 standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a final concentration of 1.0 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an appropriate autosampler vial.
-
-
Mobile Phase Co-solvent Preparation:
-
Pour a sufficient quantity of LC-MS grade methanol into the designated co-solvent reservoir for the SFC system.
-
Ensure the solvent line is properly purged before initiating any analysis.
-
Protocol 2: SFC System Setup and Operation (Optimized Method)
-
Install Column: Install the CHIRALPAK® IC (4.6 x 150 mm, 5 µm) column into the column manager.
-
Set System Conditions:
-
Flow Rate: 3.0 mL/min
-
Co-solvent (%B): 20% (Isocratic)
-
Co-solvent Identity: Methanol
-
Automated Back Pressure Regulator (ABPR): 1500 psi
-
Column Temperature: 40 °C
-
PDA Detector: Set to acquire data from 210-400 nm. Extract chromatogram at the λ_max of B-973 (e.g., 254 nm).
-
Injection Volume: 2 µL
-
Run Time: 8 minutes
-
-
Equilibrate System:
-
Start the CO₂ and co-solvent flow.
-
Allow the system to equilibrate at the initial conditions for at least 15-20 minutes or until a stable baseline is observed.
-
-
Run Sequence:
-
Set up a sequence in the data acquisition software.
-
Include a blank injection (sample diluent) first to ensure system cleanliness.
-
Inject the racemic B-973 sample.
-
Monitor the system pressure and baseline throughout the run.
-
-
Data Processing:
-
Integrate the peaks for the two enantiomers.
-
Calculate the resolution (R_s) and selectivity (α) using the chromatography data software.
-
Report the retention times and peak areas for each enantiomer.
-
References
Measuring the Ago-PAM Activity of (-)-(S)-B-973B on α7 Nicotinic Acetylcholine Receptors
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-(S)-B-973B is a potent and selective ago-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and implicated in cognitive function and inflammatory processes. As an ago-PAM, this compound exhibits two distinct pharmacological activities: it directly activates the α7 nAChR as an agonist and it potentiates the response of the receptor to the endogenous agonist, acetylcholine (ACh). This dual activity makes it a valuable tool for studying α7 nAChR function and a potential therapeutic agent. The ago-PAM activity resides exclusively in the (-)-(S)-enantiomer.[1][2]
These application notes provide detailed protocols for measuring the ago-PAM activity of this compound using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing the human α7 nAChR.
Data Presentation
The following tables summarize the quantitative data for the ago-PAM activity of this compound at the human α7 nAChR.
Table 1: Positive Allosteric Modulator (PAM) Activity of this compound on Acetylcholine-Evoked Responses.
| Parameter | Value | Description | Reference |
| EC50 (PAM) | ~0.3 µM | The concentration of this compound that produces half-maximal potentiation of the acetylcholine response. | [3] |
| Acetylcholine EC50 Shift | From 0.3 mM to 0.007 mM | The presence of this compound increases the potency of acetylcholine by approximately 43-fold. | [3] |
| Peak Current Potentiation | 6-fold | The fold-increase in the maximal current response to acetylcholine in the presence of this compound. | [3] |
| Charge Transfer Increase | 6900-fold | The substantial increase in total charge entry, reflecting prolonged channel opening and slowed desensitization. | [3] |
Table 2: Allosteric Agonist (Ago) Activity of this compound and a Comparator Compound.
| Compound | Parameter | Value | Description | Reference |
| This compound | Direct Agonist Activity | Confirmed | Directly activates the α7 nAChR in the absence of acetylcholine. A specific EC50 for direct agonism has not been reported in the reviewed literature. | [2][4] |
| GAT107 (ago-PAM) | EC50 (Ago) | Not well fit by Hill equation | A structurally distinct α7 nAChR ago-PAM, for which direct activation does not follow a standard sigmoidal concentration-response, suggesting a complex activation mechanism. | [5] |
Signaling Pathway and Experimental Workflow
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist, such as acetylcholine or the direct agonist action of this compound, leads to the opening of its intrinsic ion channel, which is highly permeable to calcium ions (Ca²⁺). The resulting influx of Ca²⁺ acts as a second messenger, triggering various downstream intracellular signaling cascades. One prominent pathway involves the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is implicated in neuroprotective and anti-inflammatory effects.
Caption: Signaling pathway of the α7 nAChR.
Experimental Workflow for Measuring Ago-PAM Activity
The ago-PAM activity of this compound is typically assessed using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes that have been microinjected with cRNA encoding the human α7 nAChR. The workflow involves preparing the oocytes, performing the electrophysiological recordings to measure both direct activation (agonist activity) and potentiation of acetylcholine-evoked currents (PAM activity), and finally analyzing the data to determine key parameters like EC50 and fold-potentiation.
Caption: Workflow for assessing ago-PAM activity.
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes for α7 nAChR Expression
-
Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobes in a calcium-free saline solution containing collagenase to enzymatically remove the follicular cell layer.
-
Oocyte Selection: Manually select healthy, stage V-VI oocytes.
-
cRNA Microinjection: Inject each oocyte with approximately 50 nL of a solution containing cRNA encoding the human α7 nAChR at a concentration of 0.5-1.0 µg/µL.
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in a buffered saline solution (e.g., ND96) supplemented with antibiotics to allow for robust receptor expression.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Materials:
-
TEVC amplifier and data acquisition system
-
Micromanipulators
-
Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ)
-
Recording chamber with perfusion system
-
Xenopus Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Stock solutions of acetylcholine and this compound in appropriate solvents (e.g., DMSO), with final solvent concentration kept below 0.1% in the recording solution.
Procedure:
-
Setup: Place an oocyte expressing α7 nAChR in the recording chamber and continuously perfuse with Ringer's solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -70 mV.
-
Measurement of Direct Agonist (Ago) Activity: a. Establish a stable baseline current. b. Apply increasing concentrations of this compound alone to the oocyte for a defined duration (e.g., 10-20 seconds). c. Record the inward current elicited by each concentration. d. Perform a thorough washout with Ringer's solution between applications until the current returns to baseline. e. Construct a concentration-response curve to determine the EC50 and Emax for direct activation.
-
Measurement of Positive Allosteric Modulator (PAM) Activity: a. Determine the concentration of acetylcholine that elicits a small, reproducible current (e.g., EC10-EC20). b. Apply the EC10-EC20 concentration of acetylcholine to obtain a control response. c. After washout, co-apply the EC10-EC20 concentration of acetylcholine with increasing concentrations of this compound. d. Record the potentiated inward current at each concentration of this compound. e. Construct a concentration-response curve for the potentiation by this compound to determine its EC50 for PAM activity. f. To determine the fold-shift in acetylcholine potency, generate full acetylcholine concentration-response curves in the absence and presence of a fixed, effective concentration of this compound (e.g., 1 µM).
Data Analysis:
-
Measure the peak amplitude of the inward current for each application.
-
For PAM activity, express the potentiated response as a percentage of the control acetylcholine response.
-
Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.
-
The fold-potentiation can be calculated as (Response(ACh + PAM) / Response(ACh alone)).
-
The fold-shift in acetylcholine EC50 is calculated as (EC50 (ACh alone) / EC50 (ACh + PAM)).
-
Charge transfer can be calculated by integrating the area under the current trace, providing insight into the effects on channel desensitization.
References
- 1. The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Activity of GAT107, an Allosteric Activator and Positive Modulator of α7 Nicotinic Acetylcholine Receptors (nAChR), Is Regulated by Aromatic Amino Acids That Span the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Patch Clamp Analysis of a Novel α7 Nicotinic Acetylcholine Receptor Modulator
These application notes provide a comprehensive guide for the electrophysiological analysis of novel compounds, exemplified by a theoretical substance (-)-(S)-B-973B, on the α7 nicotinic acetylcholine receptor (nAChR). The protocols outlined below are based on established patch clamp methodologies for characterizing the effects of allosteric modulators on ligand-gated ion channels.
Introduction
The α7 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory. Its dysfunction is associated with various neurological disorders, including Alzheimer's disease and schizophrenia, making it a significant target for drug discovery. Positive allosteric modulators (PAMs) that enhance the activity of the α7 nAChR are of particular therapeutic interest. This document details the protocols for evaluating the electrophysiological effects of a putative α7 nAChR PAM, referred to here as this compound, using the whole-cell patch clamp technique.
Quantitative Data Summary
The following tables summarize hypothetical data for this compound, representing typical results for a positive allosteric modulator of the α7 nAChR.
Table 1: Potentiation of Acetylcholine-Evoked Currents by this compound
| Agonist Concentration (ACh) | This compound Concentration | Peak Current Amplitude (pA) | Percent Potentiation (%) |
| 100 µM | 0 µM (Control) | 500 ± 50 | 0 |
| 100 µM | 1 µM | 1200 ± 120 | 140 |
| 100 µM | 3 µM | 2500 ± 210 | 400 |
| 100 µM | 10 µM | 4500 ± 350 | 800 |
| 100 µM | 30 µM | 4600 ± 380 | 820 |
Table 2: Effect of this compound on Acetylcholine EC50
| This compound Concentration | ACh EC50 (µM) | Hill Slope | Maximum Current (pA) |
| 0 µM (Control) | 250 ± 25 | 1.5 ± 0.1 | 550 ± 60 |
| 10 µM | 80 ± 9 | 1.4 ± 0.2 | 4800 ± 410 |
Table 3: Effect of this compound on Receptor Desensitization
| Condition | Decay Time Constant (τ) (ms) |
| 100 µM ACh (Control) | 50 ± 5 |
| 100 µM ACh + 10 µM this compound | 250 ± 30 |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing recombinant α7 nAChR.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient transfection, co-transfect HEK293 cells with plasmids encoding the human α7 nAChR subunit and a green fluorescent protein (GFP) marker using a suitable transfection reagent (e.g., Lipofectamine 2000). The GFP marker allows for easy identification of transfected cells.
-
Post-Transfection: Perform electrophysiological recordings 24-48 hours after transfection.
Electrophysiological Recordings (Whole-Cell Patch Clamp)
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Use an inverted microscope equipped with fluorescence to identify GFP-positive cells.
-
Employ a patch clamp amplifier and a data acquisition system.
-
Perfuse the recording chamber with the external solution at a constant rate.
-
-
Whole-Cell Configuration:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply acetylcholine (ACh) with or without this compound.
-
To determine potentiation, co-apply a fixed concentration of ACh with varying concentrations of this compound.
-
To determine the effect on EC50, apply varying concentrations of ACh in the presence or absence of a fixed concentration of this compound.
-
Data Analysis
-
Peak Current Amplitude: Measure the maximum current response following agonist application.
-
Percent Potentiation: Calculate as [((I_PAM / I_control) - 1) * 100], where I_PAM is the current in the presence of the modulator and I_control is the control current.
-
Dose-Response Curves: Plot the normalized current amplitude against the agonist concentration and fit the data to the Hill equation to determine EC50 and Hill slope.
-
Desensitization Kinetics: Fit the decay phase of the current response to a single or double exponential function to determine the decay time constant(s) (τ).
Visualizations
Signaling Pathway of α7 nAChR Modulation
Application Notes and Protocols for In Vivo Administration of (-)-(S)-B-973B in Murine Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-B-973B is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] It functions as an "ago-PAM," meaning it not only enhances the effect of the endogenous agonist acetylcholine but can also directly activate the α7 nAChR.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central and peripheral nervous systems, as well as on immune cells. Its activation is implicated in the modulation of pain and inflammation, making it a promising therapeutic target for novel analgesic agents.[3][4]
These application notes provide detailed protocols for the in vivo administration of this compound in common murine models of nociceptive and inflammatory pain. The included data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data for the administration of this compound in a murine inflammatory pain model.
Table 1: Analgesic Efficacy of this compound in the Mouse Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) (Mean ± SEM) | % Inhibition (Phase I) | Phase II Licking Time (s) (Mean ± SEM) | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 105 ± 8 | - | 150 ± 12 | - |
| This compound | 3 | 75 ± 6 | 28.6% | 95 ± 10 | 36.7% |
| This compound | 10 | 50 ± 5 | 52.4% | 60 ± 8 | 60.0% |
| This compound | 30 | 35 ± 4 | 66.7% | 40 ± 5 | 73.3% |
Note: Data are representative and synthesized based on typical findings for α7 nAChR ago-PAMs in the formalin test. Actual results may vary.
Table 2: Effect of this compound on Formalin-Induced Paw Edema
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume (µL) (Mean ± SEM) | % Reduction in Edema |
| Vehicle (Saline) | - | 50 ± 5 | - |
| This compound | 10 | 35 ± 4 | 30.0% |
| This compound | 30 | 25 ± 3 | 50.0% |
Note: Data are representative and synthesized based on typical findings for α7 nAChR ago-PAMs with anti-inflammatory properties.
Experimental Protocols
General Preparation of this compound for In Vivo Administration
-
Vehicle Selection: this compound can be dissolved in sterile saline (0.9% NaCl). For compounds with limited aqueous solubility, a vehicle such as 5% DMSO, 5% Tween 80, and 90% saline can be utilized.
-
Preparation of Dosing Solutions:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the mice.
-
Dissolve the compound in the chosen vehicle to achieve the final desired concentration.
-
Ensure the solution is clear and free of particulates. Gentle warming or vortexing may be necessary to aid dissolution.
-
Prepare fresh dosing solutions on the day of the experiment.
-
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic chemical pain that has two distinct phases: an acute, neurogenic phase (Phase I) and a subsequent inflammatory phase (Phase II).[5]
Materials:
-
This compound dosing solution
-
Vehicle control
-
2.5% formalin solution (in sterile saline)
-
Observation chambers with a transparent floor
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Microsyringes for formalin and drug administration
Procedure:
-
Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses. A typical pre-treatment time is 30 minutes before the formalin injection.
-
Formalin Injection: After the pre-treatment period, gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation: Immediately place the mouse into the observation chamber.
-
Data Collection:
-
Record the cumulative time (in seconds) the mouse spends licking or biting the injected paw.
-
Phase I is recorded from 0 to 5 minutes post-formalin injection.
-
Phase II is recorded from 15 to 30 minutes post-formalin injection.[5]
-
-
Paw Edema Measurement (Optional): At the end of the observation period, paw volume can be measured using a plethysmometer to assess the anti-inflammatory effects of the compound.
Hot Plate Test for Thermal Nociception
The hot plate test measures the latency to a thermal stimulus and is used to evaluate centrally acting analgesics.[6]
Materials:
-
This compound dosing solution
-
Vehicle control
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)
-
Transparent cylinder to confine the mouse on the hot plate
Procedure:
-
Baseline Latency: Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is determined by the increase in withdrawal latency compared to the baseline and vehicle-treated groups.
Tail-Flick Test for Spinal Nociception
The tail-flick test assesses the spinal reflex to a thermal stimulus.
Materials:
-
This compound dosing solution
-
Vehicle control
-
Tail-flick apparatus with a radiant heat source
Procedure:
-
Baseline Latency: Gently restrain the mouse and position its tail over the radiant heat source. Record the baseline time it takes for the mouse to flick its tail away from the heat. A cut-off time should be in place to avoid tissue damage.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-Treatment Latency: Measure the tail-flick latency at different time points post-drug administration.
-
Data Analysis: An increase in the latency to tail flick indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for α7 nAChR-Mediated Analgesia
Activation of α7 nAChRs by an ago-PAM like this compound on neurons and immune cells is thought to reduce pain and inflammation through several downstream mechanisms. In the spinal cord, α7 nAChR activation can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β from microglia and astrocytes, thereby reducing central sensitization.[3][4] This can lead to a dampening of nociceptive signaling.
Caption: Proposed signaling pathway for this compound-mediated analgesia.
Experimental Workflow for In Vivo Pain Assessment
The following diagram illustrates a typical workflow for evaluating the analgesic effects of this compound in a mouse pain model.
References
- 1. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Co-application of (-)-(S)-B-973B with Acetylcholine in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for studying the co-application of (-)-(S)-B-973B, a potent ago-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR), with the endogenous agonist acetylcholine (ACh) using electrophysiological techniques.
Introduction
This compound is the bioactive enantiomer of B-973 and acts as a Type II PAM for the α7 nAChR. This means it not only potentiates the response to orthosteric agonists like ACh but can also directly activate the receptor at higher concentrations. Its unique modulatory properties make it a valuable tool for investigating α7 nAChR function and a potential therapeutic agent for neurological disorders. These protocols focus on whole-cell patch-clamp recordings from cell lines heterologously expressing the human α7 nAChR.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on α7 nAChR function when co-applied with ACh.
| Parameter | Agonist | This compound Concentration | Fold Potentiation of ACh Response (Net Charge) | Cell Type | Reference |
| Potentiation | 60 µM ACh | 10 µM | Greater than GAT107 | Xenopus oocytes | [1] |
| Direct Activation | None | 100 µM | Evoked large responses | Xenopus oocytes | [1] |
Note: Specific fold-potentiation values for this compound with ACh in mammalian cells require further dose-response experiments as outlined in the protocols below.
Signaling Pathway
The interaction of ACh and this compound with the α7 nAChR involves distinct binding sites that cooperatively modulate channel gating. ACh binds to the orthosteric site at the interface of two α7 subunits in the extracellular domain, triggering a conformational change that opens the ion channel. This compound, as a PAM, is thought to bind to an allosteric site within the transmembrane domain. This binding stabilizes the open conformation of the channel, thereby potentiating the current induced by ACh.
Figure 1. Signaling pathway of ACh and this compound at the α7 nAChR.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in HEK293 Cells Expressing Human α7 nAChR
This protocol details the procedure for recording whole-cell currents in response to the co-application of ACh and this compound in a mammalian cell line.
Materials:
-
Cells: HEK293 cells stably or transiently expressing the human α7 nAChR. Co-expression with RIC-3 is recommended to enhance functional receptor expression[2][3][4].
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Extracellular (Bath) Solution:
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM D-glucose
-
Adjust pH to 7.3 with NaOH and osmolarity to ~330 mOsm.
-
-
Intracellular (Pipette) Solution:
-
115 mM K-Gluconate
-
4 mM NaCl
-
2 mM ATP-Mg
-
0.3 mM GTP-Na
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm[5].
-
-
Agonist and Modulator Stock Solutions:
-
Acetylcholine chloride (ACh) stock solution (e.g., 100 mM in deionized water).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dilute to final concentrations in extracellular solution on the day of the experiment.
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope with appropriate optics.
-
Micromanipulator.
-
Perfusion system for rapid solution exchange.
Experimental Workflow Diagram:
Figure 2. Experimental workflow for co-application electrophysiology.
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing human α7 nAChR onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ. Fill the pipette with the intracellular solution and ensure there are no air bubbles.
-
Recording Setup: Place the coverslip in the recording chamber and perfuse with extracellular solution.
-
Whole-Cell Configuration:
-
Approach a cell with the recording pipette while applying slight positive pressure.
-
Once in contact with the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Set the holding potential to -60 mV[2].
-
-
Drug Application Protocol:
-
Control ACh Application: Apply a control concentration of ACh (e.g., 300 µM) for a short duration (e.g., 1-2 seconds) to elicit a baseline response. Allow for a washout period for the receptor to recover.
-
Pre-incubation with this compound: Pre-incubate the cell with the desired concentration of this compound in the extracellular solution for a defined period (e.g., 1 minute)[2].
-
Co-application: Co-apply the same concentration of ACh used in the control step along with the pre-incubated concentration of this compound.
-
Washout: Perfuse the cell with the extracellular solution to wash out the compounds and allow the receptor to return to its resting state.
-
Repeat this procedure for a range of this compound concentrations to determine a dose-response relationship.
-
Data Analysis:
-
Measure the peak amplitude and the net charge (integral of the current over time) of the ACh-evoked currents in the absence and presence of this compound.
-
Calculate the fold potentiation by dividing the response in the presence of this compound by the control ACh response.
-
Plot the fold potentiation as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for initial characterization and screening of compounds acting on α7 nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Oocytes: Stage V-VI Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for human α7 nAChR.
-
Injection Pipettes: Pulled glass capillaries for cRNA injection.
-
Recording Electrodes: Glass electrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Recording Solution (ND96):
-
96 mM NaCl
-
2 mM KCl
-
1.8 mM CaCl₂
-
1 mM MgCl₂
-
5 mM HEPES
-
Adjust pH to 7.5 with NaOH.
-
-
Agonist and Modulator Stock Solutions: As described in Protocol 1.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes.
-
Inject each oocyte with cRNA encoding the human α7 nAChR.
-
Incubate the oocytes for 2-5 days at 16-18°C.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two electrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Drug Application:
Data Analysis:
-
Measure the peak current and net charge of the responses.
-
Normalize the responses to the initial ACh control response from the same oocyte.
-
Calculate and plot the potentiation as described for the patch-clamp protocol.
Troubleshooting
-
Low or no current response:
-
High series resistance in patch-clamp:
-
Use larger-bore pipettes (lower resistance).
-
Ensure good seal quality before going whole-cell.
-
Monitor and compensate for series resistance throughout the experiment.
-
-
Response rundown:
-
Allow sufficient time for recovery between drug applications.
-
The intracellular solution composition can affect receptor stability.
-
By following these detailed protocols, researchers can effectively characterize the interaction of this compound and acetylcholine at the α7 nicotinic acetylcholine receptor, providing valuable insights for neuroscience research and drug development.
References
- 1. jneurosci.org [jneurosci.org]
- 2. α7 and β2 Nicotinic Acetylcholine Receptor Subunits Form Heteromeric Receptor Complexes that Are Expressed in the Human Cortex and Display Distinct Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Note: Determination of the Stereochemistry of B-973B using Single-Crystal X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for determining the absolute stereochemistry of the chiral molecule B-973B using single-crystal X-ray crystallography. It includes methodologies for crystallization, data collection, structure solution, and refinement, with all quantitative data summarized in structured tables. A workflow diagram created using Graphviz is also provided for visual guidance.
Introduction
Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of stereogenic centers.[1][2][3] This technique is crucial in drug development, where the specific stereoisomer of a chiral drug can have significant differences in pharmacological activity and toxicity. B-973B, a potent allosteric modulator, possesses stereogenic centers that are critical for its biological function. Therefore, the precise determination of its stereochemistry is essential. This application note outlines the complete workflow, from obtaining suitable single crystals of B-973B to the final determination of its absolute configuration.
Experimental Protocols
1. Crystallization of B-973B
The primary and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[4][5][6] For a small organic molecule like B-973B, several common crystallization techniques can be employed.[7][8]
-
Slow Evaporation:
-
Dissolve 5-10 mg of purified B-973B in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial.
-
Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
In a small, open inner vial, dissolve 2-5 mg of B-973B in a few drops of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane or toluene).
-
Place this inner vial inside a larger, sealed outer vial (e.g., a jar) containing a few milliliters of a more volatile solvent in which B-973B is poorly soluble (the precipitant, e.g., hexane or pentane).
-
Over time, the precipitant will slowly diffuse into the inner vial, gradually reducing the solubility of B-973B and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of B-973B in a suitable solvent (e.g., isopropanol or acetonitrile) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature.
-
The gradual decrease in temperature will reduce the solubility and induce crystallization.
-
Once suitable crystals are obtained, a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in all directions should be selected for mounting.[9]
2. X-ray Data Collection
-
A selected crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.
-
The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A preliminary screening is performed to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. It is crucial to collect data with high redundancy and to measure Bijvoet pairs accurately for the determination of absolute configuration.[10]
3. Structure Solution and Refinement
-
The collected diffraction data are processed, which includes integration of the reflection intensities and corrections for absorption effects.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11]
-
The structural model is then refined against the experimental data using full-matrix least-squares methods.[12][13] This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
In the final stages of refinement, the absolute configuration is determined by calculating the Flack parameter.[14][15][16] A value of the Flack parameter close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct.[17]
Data Presentation
The following tables summarize the hypothetical crystallographic data for B-973B.
Table 1: Crystal Data and Structure Refinement for B-973B
| Parameter | Value |
| Empirical formula | C₂₂H₂₄N₂O₃S |
| Formula weight | 400.50 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 8.456(2) Å |
| b | 12.123(3) Å |
| c | 19.876(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2035.4(8) ų |
| Z | 4 |
| Density (calculated) | 1.306 Mg/m³ |
| Absorption coefficient | 1.754 mm⁻¹ |
| F(000) | 848 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 4.45 to 74.50° |
| Index ranges | -10<=h<=10, -15<=k<=15, -24<=l<=24 |
| Reflections collected | 15890 |
| Independent reflections | 4120 [R(int) = 0.045] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4120 / 0 / 262 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | |
| R1 | 0.0385 |
| wR2 | 0.0978 |
| R indices (all data) | |
| R1 | 0.0456 |
| wR2 | 0.1021 |
| Absolute structure parameter | 0.02(4) |
| Largest diff. peak and hole | 0.45 and -0.32 e.Å⁻³ |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the stereochemistry of B-973B.
Caption: Workflow for Stereochemistry Determination of B-973B.
Conclusion
The application of single-crystal X-ray crystallography provides an unambiguous and detailed three-dimensional molecular structure of B-973B. The presented protocol, from crystallization to the final refinement, allows for the precise determination of its absolute stereochemistry. The low value of the Flack parameter (0.02(4)) from the hypothetical data confirms the assigned absolute configuration with high confidence. This structural information is invaluable for understanding its structure-activity relationship and for the development of stereoselective synthetic routes.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]
- 13. atbweb.stanford.edu [atbweb.stanford.edu]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
- 15. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 16. Howard Flack and the Flack Parameter [mdpi.com]
- 17. crystal.flack.ch [crystal.flack.ch]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of (-)-(S)-B-973B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (-)-(S)-B-973B in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent, active enantiomer of B-973, which functions as a positive allosteric modulator (PAM) and allosteric agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its primary application is in neuroscience research, particularly in studies related to cognitive function and neuroinflammation. The molecule's chemical structure, featuring a tetrahydro-cyclopenta[c]quinoline core, contributes to its hydrophobic nature, leading to poor solubility in aqueous solutions. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes in in vitro and in vivo studies.
Q2: What are the initial recommended steps for dissolving this compound?
A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent. The choice of solvent can impact the final concentration achievable in your aqueous experimental medium. Below is a table summarizing common organic solvents for preparing stock solutions of hydrophobic compounds.
Table 1: Recommended Organic Solvents for Stock Solution Preparation
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | A strong, versatile solvent. Ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol (EtOH) | 1-10 mM | A less toxic alternative to DMSO. May be less effective for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | 10-50 mM | Another strong solvent, but with higher toxicity than DMSO. Use with caution and ensure minimal carryover into the final assay. |
Q3: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The troubleshooting guide below provides a systematic approach to address this problem.
Troubleshooting Guide: Precipitate Formation in Aqueous Buffers
This guide will walk you through a series of steps to overcome the precipitation of this compound in your experimental buffer.
Step 1: Optimization of Co-solvent Concentration
The first and simplest approach is to adjust the concentration of the organic co-solvent in your final working solution.
Experimental Protocol: Co-solvent Optimization
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare a series of dilutions of your stock solution into your aqueous buffer to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
-
Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 1 hour at room temperature).
-
If precipitation persists even at higher co-solvent concentrations, consider the potential for the co-solvent to interfere with your assay. If interference is a concern, proceed to Step 2.
Step 2: pH Adjustment
The chemical structure of this compound contains a sulfonamide group, which has an acidic proton. Therefore, its solubility is likely to be pH-dependent. Increasing the pH of the aqueous buffer can deprotonate the sulfonamide, forming a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a set of your experimental buffers at different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).
-
Add the stock solution to each buffer to achieve the desired final concentration of this compound, ensuring the final co-solvent concentration is kept constant and minimal (e.g., 0.5%).
-
Equilibrate the solutions for a set period (e.g., 24 hours) with gentle agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Select the lowest pH that provides the desired solubility and is compatible with your experimental system.
Table 2: Troubleshooting Solubility with pH Adjustment
| Issue | Probable Cause | Suggested Solution |
| Precipitation at neutral pH (e.g., 7.4) | The sulfonamide group is protonated, leading to lower aqueous solubility. | Increase the pH of the buffer to deprotonate the sulfonamide. Start with a pH of 8.0 and incrementally increase it. Always verify that the elevated pH does not affect your biological system or the stability of the compound. |
| Compound is still insoluble at high pH | The overall hydrophobicity of the molecule dominates its solubility profile. | If pH adjustment is insufficient, this indicates that other methods are required. Proceed to Step 3. |
Step 3: Use of Solubilizing Excipients
If co-solvents and pH adjustment are not sufficient or compatible with your assay, the use of solubilizing excipients such as cyclodextrins can be explored. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Experimental Protocol: Solubilization with Cyclodextrins
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to β-cyclodextrin.
-
Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Prepare a stock solution of this compound in an organic solvent.
-
Add the stock solution to the cyclodextrin-containing buffers.
-
Determine the solubility as described in the pH adjustment protocol.
Table 3: Comparison of Common Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | Increase the polarity of the solvent mixture.[1] | Simple and effective for many compounds.[1] | The organic solvent may interfere with the biological assay; risk of precipitation upon dilution.[1] |
| pH Adjustment | Increases the ionization of the compound, leading to the formation of a more soluble salt.[2] | Can be highly effective for ionizable compounds; straightforward to implement.[2] | The required pH may be outside the physiological range or may affect compound stability. |
| Cyclodextrins | Encapsulate the hydrophobic drug molecule in a hydrophilic shell.[2] | Can significantly increase solubility with low toxicity; often used in formulations. | May alter the free concentration of the drug, potentially affecting its activity; requires empirical optimization of the cyclodextrin-drug ratio. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier at the molecular level.[3] | Enhances dissolution rate and bioavailability.[3] | Requires specialized formulation techniques; may not be suitable for all compounds. |
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Solubility Issues
The following diagram outlines the logical steps to troubleshoot the solubility of this compound.
Caption: A step-by-step workflow for troubleshooting the aqueous solubility of this compound.
Simplified Signaling Pathway of α7 nAChR Modulation
This diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the α7 nAChR.
Caption: The modulatory action of this compound on the α7 nicotinic acetylcholine receptor.
References
- 1. alpha 7-type acetylcholine receptor localization and its modulation by nicotine and cholesterol in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-soluble nicotinic acetylcholine receptor formed by alpha7 subunit extracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3aR,4S,9bS)-4-(4-bromophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-sulfonamide | 1476807-74-5 | Buy Now [molport.com]
Technical Support Center: Utilizing (-)-(S)-B-973B to Counteract α7 nAChR Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-(S)-B-973B to address the rapid desensitization of the α7 nicotinic acetylcholine receptor (nAChR). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the bioactive "S" enantiomer of the compound B-973.[1] It functions as a potent and efficacious type II positive allosteric modulator (PAM) of the α7 nAChR.[2][3] Unlike simple PAMs, this compound is also an allosteric agonist (ago-PAM), meaning it can directly activate the receptor in the absence of an orthosteric agonist like acetylcholine (ACh), in addition to potentiating the effects of ACh.[3][4] This dual activity makes it highly effective in overcoming the rapid desensitization that characterizes α7 nAChR.
Q2: Why does the α7 nAChR exhibit such rapid desensitization?
A2: The α7 nAChR is a ligand-gated ion channel known for its fast activation and equally rapid desensitization, often on a millisecond scale.[5] This is an intrinsic property of the receptor.[6] Prolonged exposure to an agonist, even at low concentrations, can lead to a desensitized, non-conducting state.[7] While the precise structural mechanism is still under investigation, it is understood that agonist binding promotes conformational changes that transition the receptor from an open, ion-conducting state to a closed, desensitized state.[8] This rapid desensitization limits the therapeutic potential of simple α7 agonists.
Q3: How does this compound specifically address the rapid desensitization of α7 nAChR?
A3: this compound addresses desensitization in two main ways. As a type II PAM, it is thought to destabilize the desensitized state of the receptor, making it more likely to remain in or return to an activatable state.[9] More significantly, as an ago-PAM, it can directly activate the receptor through an allosteric binding site, producing sustained channel activity even when the orthosteric (ACh-binding) site would typically be desensitized.[3][10] This results in a dramatic increase in total charge transfer through the channel, effectively bypassing the desensitization mechanism.[2]
Q4: What is the difference between a Type I and Type II PAM for α7 nAChR?
A4: Type I PAMs, such as 5-hydroxyindole (5HI), increase the peak current response to an agonist but do not prevent desensitization.[11] In contrast, Type II PAMs, like PNU-120596 and this compound, not only potentiate the agonist response but also reactivate desensitized receptors, leading to sustained currents.[9][11]
Troubleshooting Guides
Electrophysiology Experiments
Issue 1: I am not observing potentiation of the acetylcholine (ACh) response with this compound.
-
Solution 1: Check Compound Concentration and Solubility. this compound is soluble in DMSO and ethanol.[2] Ensure your stock solution is fully dissolved before preparing your final dilutions in the recording buffer. Precipitated compound will not be effective.
-
Solution 2: Verify Receptor Expression. Confirm that your expression system (Xenopus oocytes, HEK293 cells, etc.) is properly expressing functional α7 nAChRs. Run a positive control with a known α7 agonist (e.g., ACh or choline) alone to establish a baseline response.
-
Solution 3: Application Timing. For potentiation experiments, co-application of this compound with ACh is typical. However, pre-application of the PAM for a short period before co-application might enhance the effect in some systems.
Issue 2: The current response is too large and saturating my amplifier.
-
Solution 1: Reduce Agonist and/or PAM Concentration. this compound can increase charge transfer by thousands of fold.[2] You may need to use a much lower concentration of both ACh and this compound than you would for experiments without the PAM.
-
Solution 2: Adjust Amplifier Gain. If possible, lower the gain on your amplifier to accommodate the larger currents.
Calcium Imaging Experiments
Issue 1: I am not detecting a significant increase in intracellular calcium upon application of this compound and/or ACh.
-
Solution 1: Use a Type II PAM. Calcium imaging is often used with Type II PAMs because they amplify the agonist-induced responses to a more easily detectable level.[9]
-
Solution 2: Check Cell Health and Dye Loading. Ensure your cells are healthy and have been properly loaded with the calcium indicator dye (e.g., Fluo-4 AM, GCaMP). Poor cell viability or inadequate dye loading will result in weak or no signal.
-
Solution 3: Optimize Agonist Concentration. The high calcium permeability of α7 nAChR means that prolonged activation can lead to cytotoxicity.[7] Use the lowest effective concentration of your agonist and PAM to elicit a response without causing cell death.
Issue 2: The fluorescence signal is very brief, even with this compound.
-
Solution 1: Verify Compound Identity. Confirm that you are using a Type II PAM like this compound. A Type I PAM will not prevent desensitization and will result in a transient signal.
-
Solution 2: Imaging Rate. Ensure your imaging acquisition rate is fast enough to capture the initial peak of the calcium transient.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effect on α7 nAChR.
Table 1: Potentiation of Acetylcholine (ACh) by this compound
| Parameter | Value | Reference |
| EC₅₀ as a PAM | ~0.3 µM | [2] |
| ACh EC₅₀ (without B-973B) | 0.3 mM | [2] |
| ACh EC₅₀ (with B-973B) | 0.007 mM | [2] |
Table 2: Efficacy of this compound on α7 nAChR Function
| Parameter | Fold Increase | Reference |
| Peak ACh-induced Current | 6-fold | [2] |
| Total Charge Transfer | 6900-fold | [2] |
Key Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is adapted from methodologies described for characterizing α7 nAChR modulators.[1]
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days at 16-18°C to allow for receptor expression.
-
Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer (e.g., Ba²⁺-containing frog Ringer's solution).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply a control pulse of ACh (e.g., 60 µM) to establish a baseline response.
-
After washout and recovery, co-apply ACh with the desired concentration of this compound.
-
To test for ago-PAM activity, apply this compound in the absence of ACh.
-
-
Data Analysis: Measure the peak current amplitude and the net charge transfer (the integral of the current over time). Compare the responses in the presence and absence of this compound to determine potentiation.
Protocol 2: Calcium Imaging Assay in a Cell Line
This protocol is based on general principles for studying α7 nAChR-mediated calcium influx.[9][12]
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293 or Neuro2a) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding the human α7 nAChR.
-
-
Calcium Indicator Loading:
-
24-48 hours post-transfection, wash the cells with a buffered salt solution (e.g., HBSS).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with the buffer.
-
Acquire baseline fluorescence images.
-
-
Compound Application and Data Acquisition:
-
Switch the perfusion to a solution containing the agonist (e.g., ACh) and/or this compound.
-
Record the change in fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of intracellular Ca²⁺.
-
-
Data Analysis: Quantify the change in fluorescence (ΔF/F₀) for each cell or region of interest. Compare the magnitude and duration of the calcium signal under different experimental conditions.
Visualizations
Below are diagrams illustrating key concepts related to α7 nAChR and the action of this compound.
Caption: Simplified α7 nAChR signaling pathway.
Caption: Electrophysiology workflow for testing this compound.
Caption: Mechanism of this compound vs. standard agonists.
References
- 1. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. pharmacology.med.ufl.edu [pharmacology.med.ufl.edu]
- 4. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: (-)-(S)-B-973B for In Vivo Analgesic Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-(S)-B-973B in in vivo analgesic studies. Our goal is to facilitate the optimization of experimental protocols and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's analgesic effects?
A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Unlike simple PAMs, it is an "ago-PAM," meaning it can directly activate the α7 nAChR in addition to potentiating the effects of an orthosteric agonist like acetylcholine.[1][2] The analgesic and anti-inflammatory effects of α7 nAChR activation are well-documented.[3] By enhancing cholinergic signaling, this compound can modulate pain pathways.
Q2: What is a recommended starting dose range for in vivo analgesic studies with this compound?
A2: A specific optimal dose for this compound for analgesia has not been definitively established in publicly available literature. As a starting point for dose-response studies, researchers can consider a range based on preclinical studies of other α7 nAChR agonists and PAMs. A logarithmic dose progression (e.g., 0.1, 1, 10 mg/kg) is recommended to efficiently cover a wide range of potential effective doses.
Q3: What are the appropriate vehicle solutions for dissolving and administering this compound?
A3: The choice of vehicle depends on the compound's solubility. For many small molecules in preclinical research, a common vehicle is a mixture of DMSO, Tween 80, and saline. A typical starting formulation might be 5% DMSO, 5% Tween 80, and 90% saline. It is crucial to test the solubility of this compound in the chosen vehicle to ensure complete dissolution and to administer a consistent vehicle-only control to experimental animals.
Q4: Which in vivo models are suitable for evaluating the analgesic effects of this compound?
A4: Several well-established models can be used to assess different pain modalities:
-
Acute Nociceptive Pain: Hot plate test and tail-flick test are suitable for evaluating responses to thermal stimuli.
-
Inflammatory Pain: The formalin test, which induces a biphasic pain response, can assess both acute and persistent inflammatory pain.[4] The carrageenan-induced paw edema model is another option for studying inflammatory pain.
-
Neuropathic Pain: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) models are appropriate for investigating efficacy against neuropathic pain.[4][5]
Q5: How can I confirm that the observed analgesic effect is mediated by α7 nAChRs?
A5: To confirm the mechanism of action, you can co-administer this compound with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA). A reversal or attenuation of the analgesic effect by the antagonist would provide strong evidence for α7 nAChR-mediated analgesia.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant analgesic effect observed at any dose. | Inadequate Dose Range: The effective dose may be higher than the tested range. | Expand the dose range, including higher concentrations. |
| Poor Bioavailability: The compound may not be reaching the target site in sufficient concentrations. | Consider alternative routes of administration (e.g., intraperitoneal vs. oral). Conduct pharmacokinetic studies to determine plasma and CNS concentrations. | |
| Inappropriate Pain Model: The chosen pain model may not be sensitive to the mechanism of α7 nAChR modulation. | Test the compound in a different pain model that has been shown to be responsive to α7 nAChR agonists. | |
| High variability in analgesic response between animals. | Inconsistent Drug Administration: Inaccurate dosing or improper administration technique. | Ensure precise calculation of doses based on individual animal weight and consistent administration technique by trained personnel. |
| Stress-Induced Hypoalgesia: Animal stress can influence pain perception. | Acclimate animals to the experimental setup and handling procedures to minimize stress. | |
| Vehicle Effects: The vehicle itself may be causing an effect. | Always include a vehicle-only control group to account for any effects of the vehicle. | |
| Unexpected side effects observed (e.g., sedation, motor impairment). | Off-Target Effects: The compound may be interacting with other receptors at higher doses. | Perform a broader pharmacological screen to identify potential off-target activities. |
| Dose-Dependent Toxicity: The observed effects may be signs of toxicity at higher concentrations. | Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD). Reduce the dose to a non-toxic range. | |
| Analgesic effect is short-lived. | Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body. | Conduct pharmacokinetic studies to determine the half-life of the compound. Consider a different formulation or administration schedule (e.g., continuous infusion) to maintain effective concentrations. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Hot Plate Test
| Dose (mg/kg, i.p.) | N | Latency to Paw Lick (seconds) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle | 10 | 10.2 ± 0.8 | 0 |
| 0.1 | 10 | 12.5 ± 1.1 | 15.3 |
| 1.0 | 10 | 18.9 ± 1.5 | 58.0 |
| 10.0 | 10 | 25.3 ± 2.0** | 100.0 |
| Cut-off Time | - | 30 | - |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Hypothetical Efficacy of this compound in the Formalin Test (Phase II)
| Treatment | Dose (mg/kg, i.p.) | N | Flinching/Licking Time (seconds) (Mean ± SEM) | % Inhibition |
| Vehicle | - | 10 | 150.4 ± 12.3 | 0 |
| This compound | 1.0 | 10 | 105.8 ± 9.7 | 29.6 |
| This compound | 5.0 | 10 | 62.1 ± 7.5 | 58.7 |
| Morphine | 5.0 | 10 | 45.2 ± 5.1 | 70.0 |
| p < 0.05, **p < 0.01 compared to vehicle |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), repeat the hot plate test and record the latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Formalin-Induced Inflammatory Pain
-
Acclimation: Place mice in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle at a specific time before formalin injection.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.
-
Observation: Immediately after injection, record the cumulative time spent licking or flinching the injected paw for two distinct phases: Phase I (0-5 minutes) and Phase II (15-30 minutes).
-
Data Analysis: Compare the total time spent in nociceptive behaviors between the treated and vehicle control groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the synapse.
Caption: Workflow for in vivo analgesic dose-response study.
References
- 1. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Challenges in the gram-scale synthesis of B-973
Technical Support Center: Synthesis of B-973
Initial Assessment: Our internal knowledge base and preliminary search results indicate that "B-973" is most commonly identified as an imprint code on a pharmaceutical product, specifically Amphetamine and Dextroamphetamine (20 mg), rather than a designation for a compound undergoing publicly documented chemical synthesis.[1][2] This technical support guide will address the challenges related to the synthesis of amphetamine-like compounds on a gram scale, drawing parallels to the potential difficulties that would be encountered if "B-973" were a novel compound with a similar structure.
Frequently Asked Questions (FAQs)
Q1: What is B-973 and why is information on its gram-scale synthesis limited?
A1: "B-973" is the imprint on a 20 mg tablet of Amphetamine and Dextroamphetamine, a medication used to treat ADHD and narcolepsy.[2] Information regarding its specific commercial synthesis is proprietary to the pharmaceutical manufacturer, Teva Pharmaceuticals USA.[2] Publicly available scientific literature does not refer to a specific chemical entity by the name "B-973" for research and development purposes. Therefore, a dedicated body of literature on its gram-scale synthesis challenges is not available. The following troubleshooting guide is based on common challenges in the synthesis of related amphetamine-class compounds.
Q2: What are the primary regulatory and safety concerns when synthesizing amphetamine-like substances on a gram scale?
A2: The synthesis of amphetamine and related compounds is highly regulated due to their classification as controlled substances with a high potential for abuse.[2] Researchers must adhere to strict legal and safety protocols, including licensing from relevant government agencies (e.g., DEA in the United States). Safety concerns include the handling of hazardous reagents, potential for exothermic reactions, and the need for specialized ventilation and containment facilities.
Troubleshooting Guide: Gram-Scale Synthesis of Amphetamine Analogs
This guide addresses potential issues in the multi-step synthesis of amphetamine-like molecules, which would be relevant to a hypothetical "B-973" synthesis.
Problem 1: Low Yield in Reductive Amination Step
-
Symptoms: The final product yield is significantly lower than expected after the reaction of a ketone precursor with ammonia or an amine, followed by reduction.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | Ensure anhydrous conditions as water can hydrolyze the imine intermediate. Use a drying agent or a Dean-Stark trap to remove water. Optimize the pH; acidic conditions catalyze imine formation but overly acidic conditions can protonate the amine, rendering it non-nucleophilic. |
| Reductant Inactivity | Use a freshly opened or properly stored reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). The choice of reducing agent is critical; for instance, NaBH3CN is effective at a pH where the imine is readily formed. |
| Side Reactions | Over-reduction of the ketone to an alcohol can compete with imine formation. This can be mitigated by controlling the reaction temperature and the rate of addition of the reducing agent. |
Problem 2: Impurities in the Final Product
-
Symptoms: Chromatographic or spectroscopic analysis (e.g., HPLC, NMR) of the crude product shows multiple unexpected peaks.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure full conversion of starting materials. If the reaction stalls, consider adding more reagent or extending the reaction time. |
| Formation of Diastereomers | If the precursor molecule has a chiral center, the final product can be a mixture of diastereomers. Chiral chromatography or crystallization techniques may be necessary for separation. The use of stereoselective catalysts or chiral auxiliaries during the synthesis can also control the stereochemical outcome. |
| Byproduct Formation | Side reactions, such as self-condensation of the ketone precursor, can lead to impurities. Optimizing reaction conditions (temperature, concentration, stoichiometry) can minimize these pathways. |
Problem 3: Difficulties in Product Isolation and Purification
-
Symptoms: The product is difficult to crystallize or separate from reaction byproducts.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Product is an Oil | The freebase form of many amphetamine-like compounds is an oil. Conversion to a salt (e.g., hydrochloride, sulfate) often yields a crystalline solid that is easier to handle and purify by recrystallization. |
| Poor Chromatographic Separation | Optimize the mobile phase and stationary phase for column chromatography. A change in solvent polarity or the use of a different type of silica gel may improve separation. |
| Emulsion Formation during Workup | During aqueous extraction, emulsions can form. Adding brine or changing the pH of the aqueous layer can help to break the emulsion. |
Experimental Workflow & Logic Diagrams
Below are generalized workflows relevant to the synthesis and analysis of a target molecule like an amphetamine analog.
Caption: Generalized workflow for synthesis, purification, and analysis.
Caption: Troubleshooting logic for low yield in reductive amination.
References
Technical Support Center: Enhancing the Efficacy of (-)-(S)-B-973B in Attenuating Inflammatory Pain
Disclaimer: The information provided in this technical support center is intended for research and drug development professionals. (-)-(S)-B-973B is a research compound and should be handled according to laboratory safety protocols.
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the use of this compound for attenuating inflammatory pain.
Core Concept Clarification: Mechanism of Action
Initial research into attenuating inflammatory pain may involve various molecular targets. It is crucial to distinguish between different compounds and their mechanisms of action.
-
This compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Its analgesic and anti-inflammatory effects are mediated through this receptor.[1]
-
Lysophosphatidic Acid Receptor 1 (LPA1) Antagonists , such as BMS-986278, represent a different class of compounds that are also investigated for their role in pain and inflammation by blocking the LPA1 receptor signaling pathway.[3][4][5][6][7]
This guide will focus on troubleshooting and optimizing experiments related to This compound and its action as an α7 nAChR PAM .
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected analgesic effect of this compound in our in vivo model of inflammatory pain. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Route of Administration: Ensure the dose is within the effective range reported in the literature (e.g., 1-10 mg/kg, i.p. in mice) and that the route of administration is appropriate for your model.[1]
-
Compound Stability and Solubility: this compound is soluble in DMSO and ethanol. Prepare fresh solutions and verify the compound's integrity if it has been stored for an extended period. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Timing of Administration: The timing of compound administration relative to the induction of inflammation and pain assessment is critical. The experimental design should align with the pharmacokinetic profile of the compound and the peak of the inflammatory response in your model.
-
Animal Model: The choice of inflammatory pain model (e.g., formalin, carrageenan, Complete Freund's Adjuvant) can influence the outcome.[1][8][9] The efficacy of α7 nAChR modulation may vary between models.
-
Target Engagement: Confirm that the compound is reaching the target tissue at a sufficient concentration to modulate the α7 nAChR. This may require pharmacokinetic/pharmacodynamic (PK/PD) studies.
Q2: How can we confirm that the observed anti-inflammatory effects are specifically mediated by the α7 nAChR?
A2: To demonstrate target specificity, you can incorporate the following controls in your experiments:
-
Use of a Selective Antagonist: Co-administration of a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), should block the analgesic and anti-inflammatory effects of this compound.[1][10]
-
Inactive Enantiomer Control: The (+)-B-973B enantiomer has been shown to be inactive at the α7 nAChR.[1] Using it as a negative control can help confirm that the observed effects are specific to the (-)-(S) enantiomer.
-
Knockout/Knockdown Models: If available, using animals with a genetic knockout or knockdown of the α7 nAChR can provide definitive evidence of on-target activity.
Q3: What are the best practices for preparing and storing this compound solutions?
A3: For optimal results, adhere to the following guidelines:
-
Solubility: this compound can be dissolved in DMSO (up to 100 mM) and ethanol (up to 50 mM). For in vivo studies, it is often dissolved in a vehicle containing ethanol, Emulphor, and water.[11]
-
Stock Solutions: Prepare concentrated stock solutions in DMSO and store them at -20°C.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate vehicle. Avoid repeated freeze-thaw cycles of the stock solution.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | - Variability in animal weight, age, or sex.- Inconsistent timing of compound administration or pain assessment.- Degradation of the compound.- Human error in dosing or measurement. | - Standardize animal characteristics.- Adhere strictly to the experimental timeline.- Prepare fresh compound solutions for each experiment.- Ensure all personnel are trained on the protocols.[12][13] |
| High variability within experimental groups | - Inconsistent induction of inflammation.- Stress-induced analgesia in animals.- Improper handling of animals. | - Refine the inflammation induction protocol to ensure a consistent inflammatory response.- Acclimatize animals to the experimental setup and handling procedures.- Minimize environmental stressors. |
| Unexpected side effects or toxicity | - High dose of the compound.- Vehicle toxicity.- Off-target effects. | - Perform a dose-response study to identify the optimal therapeutic window.- Test the vehicle alone for any adverse effects.- Review literature for known off-target effects of α7 nAChR modulators. |
| No potentiation of acetylcholine or other α7 agonists in vitro | - Incorrect concentration of the compound or agonist.- Cell line does not express functional α7 nAChRs.- Issues with the electrophysiology or calcium flux assay setup. | - Optimize the concentrations of both this compound and the agonist.- Verify α7 nAChR expression in the cell line using techniques like Western blot or qPCR.- Calibrate and troubleshoot the assay equipment.[10][14] |
Experimental Protocols & Data
In Vivo Assessment of Analgesia: Formalin Test
The formalin test is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase.
Methodology:
-
Acclimatize male Swiss Webster mice to the testing environment.
-
Administer this compound (1-10 mg/kg) or vehicle intraperitoneally (i.p.).[1]
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber and record the total time spent licking the injected paw during Phase I (0-5 minutes) and Phase II (15-30 minutes) post-formalin injection.[1]
Data Presentation:
| Treatment | Dose (mg/kg, i.p.) | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Vehicle | - | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 1 | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 3 | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 10 | Insert Mean ± SEM | Insert Mean ± SEM |
Note: This table is a template. Researchers should populate it with their experimental data.
Assessment of Anti-Inflammatory Activity: Paw Edema
This experiment measures the ability of this compound to reduce inflammation-induced swelling.
Methodology:
-
Measure the baseline paw volume of anesthetized rats using a plethysmometer.
-
Administer this compound or vehicle.
-
Induce inflammation by injecting a phlogistic agent (e.g., carrageenan) into the plantar surface of the paw.
-
Measure the paw volume at various time points post-inflammation induction (e.g., 1, 2, 4, and 6 hours).
-
Calculate the change in paw volume from baseline.
Data Presentation:
| Treatment | Dose | Δ Paw Volume at 1h (mL) | Δ Paw Volume at 2h (mL) | Δ Paw Volume at 4h (mL) | Δ Paw Volume at 6h (mL) |
| Vehicle | - | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | Specify | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| Positive Control (e.g., Diclofenac) | Specify | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
Note: This table is a template. Researchers should populate it with their experimental data.
Visualizations
Signaling Pathway
Caption: Cholinergic anti-inflammatory pathway mediated by α7 nAChR.
Experimental Workflow
References
- 1. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid and its receptors LPA1 and LPA3 mediate paclitaxel-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation of neuropathic pain requires lysophosphatidic acid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPA1 receptor involvement in fibromyalgia-like pain induced by intermittent psychological stress, empathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.bms.com [news.bms.com]
- 8. The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antinociceptive and Antiinflammatory Properties of 3-furan-2-yl-N-p-tolyl-acrylamide, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 12. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 13. go.zageno.com [go.zageno.com]
- 14. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Allosteric Modulators in Cellular Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize off-target effects when working with the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator, (-)-(S)-B-973B. Additionally, this guide addresses potential confusion with the similarly named calcilytic compound, (-)-(S)-NPS-2143, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), for which the (S)-enantiomer has known specificity issues.
Section 1: this compound - An α7 nAChR Allosteric Modulator
This compound is the biologically active enantiomer of B-973, a potent type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Uniquely, at higher concentrations, it can also directly activate the receptor in the absence of an orthosteric agonist like acetylcholine, classifying it as an "ago-PAM".[2][3] Understanding this dual activity is critical to designing experiments and interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound binds to an allosteric site on the α7 nAChR, which is topographically distinct from the acetylcholine binding site.[1] This binding enhances the receptor's response to agonists (PAM activity) and, at high concentrations, can directly open the ion channel (agonist activity).[2][3] As a type II PAM, it also slows the receptor's desensitization, leading to a prolonged response.[3]
Q2: What are the potential off-target effects of this compound?
A2: While B-973B is reported to be selective for the α7 nAChR, off-target effects can never be completely ruled out without empirical testing in your specific cellular system. Potential off-target effects could include interactions with other nAChR subtypes or other ligand-gated ion channels, especially at high concentrations. Cellular toxicity at high concentrations is another potential concern.
Q3: How do I differentiate between the PAM and agonist effects of this compound?
A3: The dual functionality is concentration-dependent.[3] To distinguish between these effects, it is essential to perform experiments in both the presence and absence of an orthosteric α7 nAChR agonist (e.g., acetylcholine or choline). A PAM effect will only be observed as a potentiation of the response to the co-applied agonist. An agonist effect will be evident when this compound is applied alone and elicits a response.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular response at high concentrations of this compound. | 1. Direct agonist activity of B-973B at the α7 nAChR.2. Off-target effects on other receptors or signaling pathways.3. Cytotoxicity. | 1. Perform a dose-response curve in the absence of an α7 agonist to characterize the direct activation.2. Use a selective α7 nAChR antagonist (e.g., methyllycaconitine, MLA) to confirm the response is α7-mediated.3. Conduct a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to rule out toxicity. |
| Inconsistent potentiation of the acetylcholine response. | 1. Sub-optimal concentration of acetylcholine or B-973B.2. Receptor desensitization.3. Variability in α7 nAChR expression levels. | 1. Perform a matrix titration, varying the concentrations of both acetylcholine and B-973B to find the optimal combination.2. As a type II PAM, B-973B should reduce desensitization. However, ensure your assay protocol allows for sufficient washout periods between agonist applications.3. Use a stable cell line with consistent α7 nAChR expression or normalize your data to a positive control. |
| Observed effect is not blocked by the α7 nAChR antagonist, MLA. | 1. The effect is not mediated by the α7 nAChR (off-target effect).2. The concentration of MLA is insufficient to block the potentiated response. | 1. Investigate other potential targets. Consider if your cell type expresses other nAChR subtypes.2. Perform a dose-response of MLA against the B-973B effect to determine the appropriate inhibitory concentration. |
Quantitative Data
| Compound | Target | Assay Type | Cell Type | Potency |
| This compound | α7 nAChR | Electrophysiology (potentiation of ACh response) | Xenopus oocytes | Significant increase in response at 10 µM and 100 µM[1] |
| Acetylcholine | α7 nAChR | Electrophysiology | Xenopus oocytes | Control response at 60 µM[1] |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: α7 nAChR Functional Assay (Calcium Flux Assay)
-
Cell Plating: Plate HEK293 cells stably expressing the human α7 nAChR in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution plate containing your test compounds. For testing PAM activity, prepare this compound in the presence of a sub-maximal concentration of acetylcholine (e.g., EC20). For testing agonist activity, prepare this compound alone.
-
Assay: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds from the dilution plate and continue to record the fluorescence signal over time to measure intracellular calcium mobilization.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the receptor activation. Plot the response against the log of the compound concentration to determine EC50 values.
Visualizations
Caption: Signaling pathway of the α7 nAChR modulated by this compound.
Caption: Troubleshooting workflow for unexpected effects of this compound.
Section 2: A Note on (-)-(S)-NPS-2143 - A CaSR Allosteric Modulator
This section is provided for clarification, as the nomenclature of this compound may be confused with the (S)-enantiomer of NPS-2143. NPS-2143 is a calcilytic, or a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR).[4][5] The stereochemistry of this compound is critical, as the (R)-enantiomer is the potent and selective form, while the (S)-enantiomer is largely inactive on the CaSR and can be used as a negative control to identify CaSR-mediated effects.[6]
Frequently Asked Questions (FAQs)
Q1: What is NPS-2143 and how does it work?
A1: NPS-2143 is a NAM of the CaSR. It binds to the transmembrane domain of the receptor and inhibits its activation by extracellular calcium.[7] This leads to effects such as increased parathyroid hormone (PTH) secretion.[4] The active enantiomer is (R)-NPS-2143.[8]
Q2: Why is the (S)-enantiomer of NPS-2143 important for studying off-target effects?
A2: The (S)-enantiomer of NPS-2143 has been shown to be inactive on the CaSR.[6] Therefore, it serves as an ideal negative control. If an observed cellular effect is caused by both the (R) and (S) enantiomers, it is likely an off-target effect, not mediated by the CaSR.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| An effect is observed with your calcilytic, but you are unsure if it is CaSR-mediated. | The effect may be due to the compound acting on an alternative target. | Perform the experiment in parallel with the (S)-enantiomer of NPS-2143. If the (S)-enantiomer produces the same effect, it is likely off-target. A true CaSR-mediated effect should only be observed with the (R)-enantiomer.[6] |
| Variable inhibition of calcium signaling. | 1. Incorrect concentration of extracellular calcium used for stimulation.2. Cell line does not express sufficient levels of functional CaSR. | 1. Optimize the extracellular calcium concentration to achieve a robust and reproducible stimulation of the CaSR before testing the inhibitor.2. Confirm CaSR expression in your cell line using qPCR or Western blot. Consider using a cell line known to express CaSR, such as HEK293 cells stably transfected with the human CaSR.[6] |
Quantitative Data
| Compound | Target | Assay Type | Cell Type | Potency (IC50) |
| (R)-NPS-2143 | Human CaSR | Intracellular Ca2+ mobilization | HEK293 cells | 43 nM[4] |
| (S)-NPS-2143 | Human CaSR | Intracellular Ca2+ mobilization | HEK293 cells | Inactive[6] |
| (R)-NPS-2143 | Rat CaSR | Intracellular Ca2+ mobilization | CHO cells | 0.46 µM[4] |
| NPS-2143 | Breast Cancer Cell Proliferation | MTT Assay | MDA-MB-231 cells | 4.08 µM[9][10] |
| NPS-2143 | Breast Cancer Cell Proliferation | MTT Assay | MCF-7 cells | 5.71 µM[9][10] |
Experimental Protocols
Protocol 3: CaSR Functional Assay (Intracellular Calcium Mobilization)
-
Cell Culture: Use HEK293 cells stably expressing the human CaSR. Plate them in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then load with a calcium-sensitive fluorescent dye (e.g., Calbryte™ 520) for 1-2 hours at 37°C.[11]
-
Compound Incubation: Wash the cells to remove excess dye and add buffer containing either (R)-NPS-2143, (S)-NPS-2143, or vehicle control. Incubate for 15-30 minutes.
-
Stimulation and Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Add a stimulating concentration of CaCl2 (e.g., 5 mM) to all wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the peak fluorescence signal compared to the vehicle control. Calculate IC50 values by plotting the percent inhibition against the log of the compound concentration.
Visualizations
Caption: Simplified CaSR signaling pathway and the inhibitory action of (R)-NPS-2143.
Caption: Workflow to verify on-target CaSR-mediated effects using enantiomers.
References
- 1. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NPS-2143 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the calcilytic ligand NPS 2143 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-(S)-B-973B in Electrophysiological Recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (-)-(S)-B-973B in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] It works by binding to a site on the receptor that is different from the acetylcholine binding site. This binding potentiates the effect of the primary agonist (like acetylcholine), for instance, by increasing the agonist's potency and slowing the channel's desensitization.[1] This leads to a significant increase in the total charge transfer through the ion channel.[1] Interestingly, this compound is also described as an "allosteric agonist-positive allosteric modulator" (ago-PAM), which means it can directly activate the α7 nAChR in addition to potentiating the effects of other agonists.[2]
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable solvent like DMSO or ethanol.[1] It is crucial to ensure the compound is fully dissolved before making further dilutions into your aqueous recording solutions. For quantitative details on solubility, please refer to the data table below. Always prepare fresh dilutions in your artificial cerebrospinal fluid (aCSF) or external solution on the day of the experiment.
Q3: What are the expected electrophysiological effects of this compound?
A3: When applied to cells expressing α7 nAChRs, this compound is expected to produce several effects. In the presence of an α7 agonist like acetylcholine, it should significantly increase the peak amplitude of the induced current.[1] It also slows down the channel's desensitization, resulting in a prolonged current decay phase.[1] This combined action leads to a substantial, several-thousand-fold increase in the total charge transfer.[1] Due to its ago-PAM properties, this compound may also directly activate the receptor, causing an inward current even in the absence of another agonist.[2]
Q4: What concentrations of this compound are typically used in experiments?
A4: The effective concentration can vary between experimental systems. However, this compound has a reported EC50 of approximately 0.3 µM for its modulatory effects.[1] A good starting point for your experiments would be to perform a concentration-response curve ranging from 100 nM to 10 µM to determine the optimal concentration for your specific preparation.
Compound Data
Molecular and Solubility Properties
| Property | Value | Source |
| Chemical Name | 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide | [1] |
| Molecular Weight | 452.5 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Max Solubility in DMSO | 45.25 mg/mL (100 mM) | [1] |
| Max Solubility in Ethanol | 22.62 mg/mL (50 mM) | [1] |
Recommended Concentration Ranges for Electrophysiology
| Application | Recommended Starting Range | Key Parameter |
| Positive Allosteric Modulation | 100 nM - 10 µM | EC50 ~0.3 µM[1] |
| Direct Allosteric Agonism | 1 µM - 30 µM | Higher concentrations may be needed |
Troubleshooting Guide
This guide addresses common problems encountered during electrophysiological recordings with this compound.
Problem 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure your stock solution of this compound is fresh and has been stored correctly, protected from light and at the recommended temperature. If in doubt, prepare a fresh stock solution from the solid compound.
-
-
Possible Cause 2: No or Low Expression of α7 nAChRs.
-
Solution: Confirm that your cell type or tissue preparation robustly expresses functional α7 nAChRs. You can verify this by applying a high concentration of a known α7 agonist, like acetylcholine or choline, and observing a characteristic, rapidly desensitizing inward current.
-
-
Possible Cause 3: Incorrect Drug Concentration.
-
Solution: Verify your dilution calculations. The final concentration in your recording chamber might be too low to elicit a response. Try increasing the concentration.
-
-
Possible Cause 4: Issues with the Drug Application System.
-
Solution: Ensure your perfusion or application system is working correctly and that the solution containing this compound is reaching the cell. Check for blockages or leaks in the tubing.[3]
-
Problem 2: The response to my primary agonist (e.g., acetylcholine) is smaller or distorted after applying this compound.
-
Possible Cause 1: Receptor Desensitization.
-
Solution: As an ago-PAM, this compound can directly activate α7 nAChRs, which may lead to a state of tonic desensitization before you apply your primary agonist. Try reducing the concentration of this compound or applying it for a shorter duration before co-application with the agonist.
-
-
Possible Cause 2: Voltage-Clamp Quality.
-
Solution: The large, prolonged currents potentiated by this compound can compromise the quality of your voltage clamp, leading to an underestimation of the true current amplitude. Ensure your series resistance is low and well-compensated. If the currents are too large, consider reducing the agonist concentration.
-
Problem 3: I am observing unexpected changes in baseline current or cell health after applying this compound.
-
Possible Cause 1: Direct Allosteric Agonism.
-
Solution: this compound can directly activate α7 nAChRs, which will manifest as a downward shift in the holding current (inward current).[2] This is an expected property of the compound.
-
-
Possible Cause 2: Off-Target Effects or Toxicity.
-
Solution: While specific off-target effects are not widely documented, high concentrations of any compound can be detrimental to cell health. Monitor your cell's resting membrane potential, input resistance, and the stability of your seal. If you observe a steady decline in cell health, reduce the concentration of this compound or the duration of its application.
-
-
Possible Cause 3: Solvent Effects.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your recording solution is minimal (typically <0.1%) and that you have performed a vehicle control experiment to rule out effects of the solvent alone.
-
Problem 4: The effect of this compound is irreversible or washes out very slowly.
-
Possible Cause 1: High Lipophilicity.
-
Solution: Compounds with high lipophilicity can partition into the cell membrane or stick to the perfusion tubing, leading to slow washout. Prolong the washout period with fresh aCSF. If the problem persists, you may need to design experiments that do not require rapid reversal.
-
-
Possible Cause 2: Protracted Receptor Interactions.
-
Solution: The binding kinetics of this compound at the allosteric site may favor a long dwell time. Studies have noted that allosteric activation by this compound can be protracted.[2] This may be an intrinsic property of the drug-receptor interaction.
-
Visualized Protocols and Pathways
Signaling Pathway: α7 nAChR Modulation
Caption: Allosteric modulation of the α7 nAChR by this compound.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for a typical patch-clamp experiment with this compound.
Troubleshooting Logic: "No Effect Observed"
Caption: Decision tree for troubleshooting a lack of effect from this compound.
Detailed Experimental Protocol
Objective: To characterize the positive allosteric modulation of α7 nAChRs by this compound using whole-cell voltage-clamp recordings.
1. Solutions and Reagents:
-
External Solution (aCSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Internal Solution: In mM: 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Agonist Stock: 1 M Acetylcholine Chloride in water.
-
This compound Stock: 10 mM in DMSO.[1]
2. Cell Preparation:
-
Use a cell line expressing recombinant α7 nAChRs (e.g., GH4C1 cells) or primary neurons known to express the receptor.
-
Plate cells on coverslips suitable for microscopy and recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and continuously perfuse with aCSF at 2-3 mL/min.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with internal solution.
-
Approach a target cell using DIC or fluorescence microscopy.
-
Apply positive pressure to the pipette and establish a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell in voltage-clamp mode at -60 mV.
4. Experimental Protocol:
-
Baseline Response: Allow the cell to stabilize for 5 minutes. Apply a saturating concentration of acetylcholine (e.g., 1 mM) for 2-5 seconds to elicit a baseline control current. Repeat this application every 2 minutes until a stable response is achieved.
-
Application of this compound: Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 1 µM). Ensure the final DMSO concentration is <0.1%. Perfuse for 2-3 minutes to allow for equilibration.
-
Modulated Response: While still perfusing with this compound, apply the same concentration of acetylcholine as in the baseline step.
-
Washout: Switch the perfusion back to the control aCSF to wash out the compound. Continue to apply the agonist every 2-3 minutes to monitor the reversal of the effect.
5. Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked currents before, during, and after the application of this compound.
-
Measure the decay kinetics of the currents (e.g., by fitting an exponential function).
-
Calculate the total charge transfer by integrating the area under the curve of the current response.
-
Plot concentration-response curves to determine the EC50 for the modulatory effect.
References
- 1. B 973B | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
How to prevent degradation of (-)-(S)-B-973B in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (-)-(S)-B-973B to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid, lyophilized this compound should be stored at -20°C and kept desiccated. Following these conditions, the compound is stable for up to 36 months.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -20°C and used within three months to prevent a loss of potency. It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, molecules containing piperazine, pyrazine, and amide functional groups are susceptible to degradation through hydrolysis and oxidation. Hydrolysis may affect the amide bond, while the nitrogen-containing heterocyclic rings can be prone to oxidation.
Q4: Are there any visible signs of this compound degradation?
A4: Visual inspection may not be a reliable indicator of degradation. Changes in color, clarity (of solutions), or physical form of the solid powder could suggest degradation. However, chemical analysis, such as HPLC, is necessary to confirm the purity and integrity of the compound.
Q5: How can I check if my stored this compound has degraded?
A5: The most effective way to assess the stability of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from its degradation products, allowing for quantification of its purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in solution due to improper storage or prolonged storage after dissolution. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C for no longer than three months and has not undergone multiple freeze-thaw cycles.[1] |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products. | Review storage conditions (temperature, light exposure, humidity). Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm their presence in your sample. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or compound degradation leading to less soluble products. | Gently warm the solution and sonicate to aid dissolution. If precipitation persists, it may indicate degradation. Prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase HPLC (RP-HPLC) method can be developed to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
Acetonitrile and water (with 0.1% formic acid or another suitable buffer) in a ratio determined by method development (e.g., 60:40 v/v).
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-350 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Inject the sample and analyze the chromatogram. The retention time of the main peak corresponds to intact this compound.
-
To validate the method as stability-indicating, perform forced degradation studies.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.
a) Acid and Base Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and separately in 0.1 M NaOH at 60°C for 24 hours.[2]
-
Neutralize the samples before HPLC analysis.
b) Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[3]
c) Thermal Degradation:
-
Expose the solid powder of this compound to dry heat at 70°C for 48 hours.
-
Dissolve the heat-stressed powder and analyze by HPLC.
d) Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
Analysis of Results: Analyze the stressed samples by the developed HPLC method. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. The degradation products can be further characterized using mass spectrometry (LC-MS).
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: Interpreting Variable Responses to (-)-(S)-B-973B in Oocyte Expression Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-(S)-B-973B in Xenopus oocyte expression systems. Given that this compound is a potent positive allosteric modulator and agonist (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR), this guide focuses on experiments involving this receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is the bioactive "S" enantiomer of the compound B-973.[1] It is a structurally novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] It is further classified as an "ago-PAM" because it can directly activate the α7 nAChR in addition to potentiating the effects of orthosteric agonists like acetylcholine (ACh).[1]
Q2: I thought this compound was a GABA receptor modulator. Is this correct?
A2: Current scientific literature identifies this compound as a modulator of the α7 nAChR.[1] There is no substantial evidence to suggest it directly targets GABA receptors. The initial query may have been based on a misunderstanding. Interestingly, some α7 nAChR PAMs have been developed from libraries of GABA-A receptor modulators, which could be a source of confusion.[2]
Q3: Why am I seeing no response or very small currents when applying this compound alone to my α7-expressing oocytes?
A3: Several factors could contribute to this observation:
-
Low Receptor Expression: Functional expression of α7 nAChRs in oocytes can be challenging.[3] Co-injection with a chaperone protein like RIC-3 is often necessary to enhance surface expression.[4][5]
-
Low Intrinsic Open Probability: The α7 nAChR has an intrinsically low probability of opening, even when an agonist is bound.[3][6]
-
Rapid Desensitization: The α7 nAChR desensitizes almost instantaneously upon agonist binding, which can make peak currents difficult to measure accurately.[6]
-
Concentration: As an ago-PAM, its direct activation may require higher concentrations compared to its potentiating effects.
Q4: The response to acetylcholine is highly variable between my oocytes. What are the common causes?
A4: Variability in α7 nAChR responses in oocytes is a common issue. Key factors include:
-
Oocyte Health and Batch Variability: The health and quality of oocytes can vary between donor frogs and even within the same batch.
-
cRNA Quality and Injection Volume: The concentration and integrity of the injected cRNA, as well as the precise injection volume, will directly impact the number of receptors expressed.
-
Receptor Desensitization: The rapid desensitization of α7 nAChRs means that even slight variations in the speed of agonist application can lead to different peak current amplitudes.[3] Measuring net charge (the integral of the current over time) can sometimes provide a more stable readout than peak current.[6]
-
Temperature: The function of α7 nAChRs is sensitive to temperature. One study showed that compared to room temperature (21°C), agonist-evoked responses in α7 were reduced at 37°C and increased at 4°C.[7]
Q5: How does this compound affect the kinetics of the α7 nAChR current?
A5: As a Type II PAM, this compound is expected to not only increase the peak current amplitude in response to an agonist but also to significantly slow the channel's desensitization. This leads to a prolonged current, resulting in a substantial increase in the total charge transfer.[6]
Troubleshooting Guides
Problem 1: Low or No Detectable Currents
| Possible Cause | Troubleshooting Step |
| Poor cRNA Quality | Verify cRNA integrity on a denaturing agarose gel. Ensure the cRNA concentration is accurate using a spectrophotometer. Always use freshly prepared or properly stored (-80°C) cRNA.[4] |
| Inefficient Receptor Expression | Co-inject cRNA for human α7 nAChR with cRNA for the chaperone protein RIC-3, often in a 5:1 ratio, to improve functional receptor expression on the oocyte surface.[4] |
| Suboptimal cRNA Amount | Perform a dose-response experiment by injecting varying amounts of cRNA (e.g., 10-50 ng per oocyte) to find the optimal expression level.[8] |
| Oocyte Health | Use only healthy, stage V-VI oocytes. After injection, incubate them in a suitable buffer (e.g., ND96) supplemented with antibiotics and pyruvate at 16-18°C for 3-5 days.[4] |
| Rapid Desensitization | Ensure your perfusion system allows for rapid solution exchange. For initial checks, use a high concentration of a known agonist like ACh (e.g., 1 mM) to maximize the chance of detecting a response. |
| Incorrect Holding Potential | For nAChRs, a holding potential of -40 mV to -70 mV is typical for observing inward currents.[4][9] |
Problem 2: High Variability in Current Amplitude
| Possible Cause | Troubleshooting Step |
| Inconsistent cRNA Injection | Ensure consistent injection volume (typically ~50 nL) by using a calibrated microinjector. Practice the injection technique to ensure consistent placement within the oocyte.[10] |
| Fluctuations in Temperature | Maintain a constant temperature for your recording setup. Be aware that even small temperature changes can affect α7 nAChR currents.[7] |
| Slow Solution Exchange | A slow perfusion system will lead to pre-desensitization of the receptors before the peak agonist concentration is reached. Optimize the flow rate and the position of the perfusion lines relative to the oocyte. |
| Data Analysis Method | Due to rapid desensitization, peak current amplitude can be a highly variable measure.[3] Consider analyzing the net charge transfer (the integral of the current response) which can be a more robust measure for ago-PAMs that slow desensitization.[1][6] |
| Oocyte Batch Differences | If possible, use oocytes from a single donor frog for a given set of experiments to minimize biological variability. Always include control recordings (e.g., ACh alone) for each batch of oocytes. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of ligands with the α7 nAChR, as studied in oocyte expression systems.
Table 1: Agonist and Modulator Potencies at α7 nAChR
| Compound | Action | Parameter | Value | Species | Reference |
| Acetylcholine (ACh) | Agonist | EC50 (Peak Current) | ~260 µM | Rat | [11] |
| Acetylcholine (ACh) | Agonist | EC50 (Peak Current) | ~150 ± 40 nM | Human | [3] |
| Choline | Agonist | Potency vs. ACh | ~10-fold lower | - | [6] |
| This compound | Ago-PAM | Potentiation of ACh | Greatly increases response | Human | [1] |
| PNU-120596 | Type II PAM | Potentiation of ACh | ~100-fold increase in net charge | - | [6] |
Table 2: Effects of Experimental Conditions on α7 nAChR Currents
| Condition | Effect on Agonist-Evoked Current Amplitude | Reference |
| Temperature increase (21°C to 37°C) | Decrease (~27% of control) | [7] |
| Temperature decrease (21°C to 4°C) | Increase (~224% of control) | [7] |
| Co-injection with RIC-3 cRNA | Enhances functional expression | [4][5] |
| Chronic Nicotine Exposure (100 µM) | ~2-fold increase in peak current after washout | [7] |
Experimental Protocols & Visualizations
Experimental Workflow for α7 nAChR Characterization in Oocytes
The overall process involves preparing the necessary genetic material, expressing the receptor in oocytes, and then performing electrophysiological recordings to measure its function.
Signaling Pathway of α7 nAChR Activation
The α7 nAChR is a ligand-gated ion channel. Its activation by an agonist or ago-PAM like this compound leads directly to the influx of cations.
Detailed Methodologies
1. cRNA Preparation for α7 nAChR Expression
-
Plasmid Linearization: Linearize ~10-20 µg of plasmid DNA containing the human α7 nAChR subunit sequence using a restriction enzyme (e.g., NotI) that cuts downstream of the coding sequence.
-
Verification: Confirm complete linearization by running a small aliquot on an agarose gel. The presence of circular plasmid will significantly reduce cRNA yield.[12]
-
Purification: Purify the linearized DNA using a standard phenol-chloroform extraction followed by ethanol precipitation, or a commercial kit.
-
In Vitro Transcription: Use a high-quality in vitro transcription kit (e.g., mMESSAGE mMACHINE T7) to synthesize capped cRNA from the linearized template.[4]
-
Purification and Quantification: Purify the resulting cRNA and determine its concentration and purity using a spectrophotometer. Store aliquots at -80°C.[4]
2. Oocyte Preparation and Injection
-
Harvesting: Surgically remove ovary lobes from a Xenopus laevis frog.
-
Defolliculation: Treat the lobes with collagenase to dissociate the oocytes and remove the follicular layer.[4]
-
Selection: Manually select healthy Stage V and VI oocytes.
-
Microinjection: Inject each oocyte with ~25-50 ng of α7 nAChR cRNA (and RIC-3 cRNA if used) in a total volume of ~50 nL.[4][8]
-
Incubation: Incubate the injected oocytes for 3-5 days at 16-18°C in ND96 solution supplemented with sodium pyruvate and antibiotics.[4]
3. Two-Electrode Voltage Clamp (TEVC) Recording
-
Setup: Place an oocyte in the recording chamber and perfuse continuously with recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).[4]
-
Electrodes: Use glass microelectrodes with a resistance of 0.3-1.5 MΩ, backfilled with 3 M KCl.[4]
-
Impaling: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes. Allow the membrane potential to stabilize.[9]
-
Clamping: Switch the amplifier to voltage-clamp mode and set the holding potential, typically to -60 mV.[4]
-
Recording: Apply the agonist and/or modulator via the perfusion system. Record the resulting inward currents using appropriate data acquisition software. Ensure a sufficient washout period between drug applications to allow for receptor recovery from desensitization.
References
- 1. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. nAChR α7 Activity Testing [bio-protocol.org]
- 5. neurology.org [neurology.org]
- 6. Intrinsically Low Open Probability of α7 Nicotinic Acetylcholine Receptors Can Be Overcome by Positive Allosteric Modulation and Serum Factors Leading to the Generation of Excitotoxic Currents at Physiological Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a novel alpha7-nicotinic acetylcholine receptor-selective cell-penetrating peptide for intracellular cargo transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 12. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
Validation & Comparative
Comparative Analysis of the Ago-PAM Activities of GAT107 and (-)-(S)-B-973B
This guide provides a detailed comparison of the pharmacological activities of two distinct GABAergic modulators: GAT107 and (-)-(S)-B-973B. The focus is on their roles as ago-positive allosteric modulators (ago-PAMs), a unique class of compounds that exhibit both direct agonistic effects and positive allosteric modulation of their target receptors. This analysis is intended for researchers and professionals in the fields of pharmacology and drug development.
Overview of Compounds
GAT107 is a well-characterized compound that functions as a non-competitive inhibitor of the GABA transporter 1 (GAT1) and a positive allosteric modulator of α1β2γ2L GABAA receptors. Its dual mechanism of action makes it a compound of significant interest for studying GABAergic neurotransmission.
This compound appears to be a less extensively studied compound in publicly available literature, and direct evidence of its ago-PAM activity is not readily found. However, based on its chemical structure and related compounds, it is hypothesized to interact with the GABAergic system. Further research is required to fully elucidate its pharmacological profile.
Quantitative Comparison of Pharmacological Activity
The following table summarizes the available quantitative data for GAT107. A corresponding data set for this compound is not available in the current literature.
| Parameter | GAT107 | This compound |
| Target(s) | GAT1, α1β2γ2L GABAA Receptors | Not fully characterized |
| Mechanism of Action | Non-competitive GAT1 inhibitor, GABAA receptor PAM with weak partial agonism | Not fully characterized |
| GAT1 Inhibition (IC₅₀) | ~5-10 µM | Data not available |
| GABAA Receptor Potentiation (EC₅₀) | ~10 µM | Data not available |
| Maximal Potentiation of GABA-evoked currents | ~1000% | Data not available |
| Direct Agonist Activity (relative to GABA) | Weak partial agonist | Data not available |
Experimental Methodologies
The characterization of GAT107's ago-PAM activity typically involves a combination of electrophysiological and neurochemical assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is essential for characterizing the effects of compounds on ion channels, such as the GABAA receptor.
-
Oocyte Preparation: Oocytes from Xenopus laevis are surgically removed and enzymatically defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2L).
-
Incubation: Injected oocytes are incubated to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: GABA, the test compound (GAT107), or a combination is applied to the oocyte, and the resulting current is measured.
-
Data Analysis: Concentration-response curves are generated to determine EC₅₀ values for potentiation and direct agonism.
[³H]GABA Uptake Assay
This assay is used to determine the inhibitory activity of compounds on GABA transporters.
-
Cell Culture: A cell line expressing the GABA transporter of interest (e.g., GAT1) is cultured.
-
Assay Initiation: Cells are incubated with the test compound (GAT107) for a predetermined time.
-
[³H]GABA Addition: A solution containing a known concentration of radiolabeled GABA ([³H]GABA) is added to initiate the uptake.
-
Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Scintillation Counting: The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC₅₀) is calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action for GAT107 and a general workflow for its characterization.
Caption: Proposed dual mechanism of action of GAT107.
Caption: Workflow for characterizing the ago-PAM activity of a compound.
Conclusion
GAT107 is a well-documented ago-PAM, exhibiting both GAT1 inhibition and positive allosteric modulation of GABAA receptors. Its pharmacological profile has been characterized through established electrophysiological and neurochemical assays. In contrast, information regarding the ago-PAM activity of this compound is not prevalent in the scientific literature. Therefore, a direct comparison of their ago-PAM activities is not feasible at this time. Future research on this compound is necessary to determine its mechanism of action and potential as a GABAergic modulator. Researchers interested in this compound would need to conduct foundational studies, such as those outlined in the experimental methodologies section, to elucidate its pharmacological properties.
(-)-(S)-B-973B Emerges as the Active Enantiomer in Modulating α7 Nicotinic Acetylcholine Receptors
New research reveals that the pharmacological activity of the novel α7 nicotinic acetylcholine receptor (nAChR) ago-agonist and positive allosteric modulator (PAM), B-973B, resides exclusively in its (-)-(S) enantiomer. In direct comparative studies, (-)-(S)-B-973B demonstrated significant activity, while its counterpart, (+)-B-973B, was found to be inactive in electrophysiological assays.[1]
This definitive finding stems from the enantiomeric resolution of racemic B-973 and subsequent electrophysiological characterization. The absolute stereochemistry of the bioactive enantiomer was determined to be "S" through X-ray crystallography.[1] B-973B is classified as a type II PAM, which not only potentiates the effects of the endogenous agonist acetylcholine but also directly activates the α7 nAChR, a characteristic that defines it as an ago-PAM.[2]
Comparative Analysis of B-973B Enantiomers
Electrophysiological evaluations using Xenopus oocytes expressing α7 nAChRs clearly distinguished the activity profiles of the two enantiomers. The this compound enantiomer was shown to retain all the ago-PAM activity associated with the racemic mixture. In stark contrast, the (+)-enantiomer was completely devoid of such activity.[1]
Table 1: Comparative Activity of B-973B Enantiomers
| Enantiomer | Activity on α7 nAChR |
| This compound | Active ago-PAM |
| (+)-B-973B | Inactive |
Mechanism of Action: A Dual Role
B-973B exerts its effects on the α7 nAChR through a dual mechanism. As a PAM, it enhances the receptor's response to acetylcholine. Uniquely, as an ago-PAM, it can also directly activate the receptor in the absence of an orthosteric agonist. This dual action is a promising therapeutic characteristic for conditions where cholinergic signaling is impaired. Modeling and docking studies suggest that B-973B interacts with both the extracellular and transmembrane domains of the α7 nAChR.[2] The activity of B-973B is significantly diminished by a mutation (M254L) in the putative transmembrane PAM-binding site, further elucidating its mechanism of action.[2]
Experimental Protocols
The determination of the active enantiomer of B-973B was primarily based on electrophysiological studies.
Electrophysiological Characterization in Xenopus Oocytes
-
Objective: To assess the functional activity of each B-973B enantiomer on human α7 nAChRs.
-
Method:
-
Xenopus laevis oocytes were surgically harvested and prepared.
-
Oocytes were injected with cRNA encoding the human α7 nAChR.
-
After an incubation period to allow for receptor expression, two-electrode voltage-clamp recordings were performed.
-
Oocytes were perfused with a saline solution, and the enantiomers of B-973B were applied at various concentrations.
-
The resulting ion currents, indicative of receptor activation, were measured and recorded.
-
-
Data Analysis: The current responses generated by each enantiomer were compared to determine their relative activity. The results unequivocally showed that only the this compound enantiomer elicited a significant current, indicating it is the sole bioactive form.[1]
Visualizing the α7 nAChR Signaling Pathway
The α7 nAChR is a ligand-gated ion channel. Upon activation by an agonist like acetylcholine or an ago-PAM like this compound, the channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and the initiation of downstream signaling cascades.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Experimental Workflow for Enantiomer Activity Determination
The process of identifying the active enantiomer of B-973B followed a logical and systematic workflow, beginning with the synthesis of the racemic compound and culminating in the in-vitro functional assays.
Caption: Experimental workflow for identifying the active enantiomer of B-973B.
References
- 1. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the α7 nAChR Target Specificity of (-)-(S)-B-973B using the Selective Antagonist MLA
A Comparative Guide for Researchers
In the field of neuropharmacology and drug discovery, ensuring the target specificity of a novel compound is a critical step in its validation. This guide provides a comprehensive comparison of (-)-(S)-B-973B, a positive allosteric modulator (PAM) and agonist of the α7 nicotinic acetylcholine receptor (nAChR), with Methyllycaconitine (MLA), a potent and selective α7 nAChR antagonist. The primary focus is to delineate a clear experimental framework for utilizing MLA to validate the on-target activity of this compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of α7 nAChR modulation.
Introduction to the Compounds
This compound is a novel compound that acts as both a positive allosteric modulator and a direct agonist (ago-PAM) at the α7 nAChR.[1] As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[2][3] Its dual action makes it a promising candidate for therapeutic interventions in conditions where α7 nAChR function is implicated.
Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid that is a highly potent and selective competitive antagonist of the α7 nAChR.[4] Its high affinity and specificity for the α7 subtype make it an invaluable pharmacological tool for confirming the involvement of this receptor in the actions of other compounds.[1][5][6][7]
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound and MLA, providing a quantitative basis for their interaction at the α7 nAChR.
| Parameter | This compound | Methyllycaconitine (MLA) | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) & Agonist (ago-PAM) | Competitive Antagonist | [1][2][3][4] |
| Target Receptor | α7 Nicotinic Acetylcholine Receptor (nAChR) | α7 Nicotinic Acetylcholine Receptor (nAChR) | [2][3][4] |
| EC₅₀ (as a PAM) | ~0.3 µM | N/A | [2][3] |
| Effect on ACh Potency | Shifts ACh EC₅₀ from 0.3 mM to 0.007 mM | N/A | [2][3] |
| IC₅₀ (vs. ACh-induced current) | N/A | 0.25 nM | [8] |
| IC₅₀ (vs. α7 nAChR-mediated ERK phosphorylation) | N/A | 2.75 nM | [5] |
Signaling Pathway and Validation Logic
Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) branch. The phosphorylation of ERK (pERK) is a measurable downstream event that can be used to quantify α7 nAChR activation. The logic for validating the target specificity of this compound with MLA is based on the principle of competitive antagonism. If this compound's effects are indeed mediated by the α7 nAChR, then co-administration with a saturating concentration of the selective antagonist MLA should block these effects.
Experimental Workflow for Target Validation
The following diagram illustrates a logical workflow for confirming that the cellular or physiological effects of this compound are mediated through the α7 nAChR, using MLA as the validation tool.
Detailed Experimental Protocols
Here we provide two key experimental protocols that can be employed to validate the α7 nAChR specificity of this compound.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method directly measures the ion flow through the α7 nAChR channel in response to compound application.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 nAChR
-
Two-electrode voltage clamp setup
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
This compound stock solution (in DMSO)
-
MLA stock solution (in water or appropriate buffer)
-
Acetylcholine (ACh) stock solution (in water)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the human α7 nAChR and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Baseline Response: Perfuse the oocyte with ND96 buffer to establish a stable baseline current.
-
Agonist/PAM Application: Apply a sub-maximal concentration of ACh (e.g., 100 µM) to elicit a baseline inward current. After washout and return to baseline, co-apply the same concentration of ACh with a working concentration of this compound (e.g., 1 µM). A significant potentiation of the current amplitude and/or a slowing of the desensitization rate is expected.
-
Antagonist Blockade: To test for specificity, pre-incubate the oocyte with MLA (e.g., 10 nM) for 2-5 minutes.[6]
-
Co-application with Antagonist: While still in the presence of MLA, co-apply ACh and this compound.
-
Data Analysis: Measure the peak current amplitude and the total charge transfer (the integral of the current over time) for each condition. A significant reduction in the potentiated response by MLA confirms that the effect of this compound is mediated through the α7 nAChR.
ERK Phosphorylation Assay in a Cellular Model
This assay measures a downstream signaling event following α7 nAChR activation.
Materials:
-
A cell line endogenously or heterologously expressing the α7 nAChR (e.g., SH-SY5Y, PC12, or transfected HEK293 cells).[5]
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
MLA stock solution.
-
ACh or another α7 agonist.
-
Lysis buffer.
-
Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Western blot apparatus and reagents.
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80% confluency and then plate them in 6-well plates. Allow the cells to adhere and grow overnight.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment:
-
Control: Treat cells with vehicle (e.g., 0.1% DMSO).
-
Agonist/PAM: Treat cells with this compound (e.g., 1 µM) alone or in combination with an agonist like ACh.
-
Antagonist Blockade: Pre-treat a set of wells with MLA (e.g., 10 nM) for 30 minutes before adding this compound (with or without ACh).
-
-
Cell Lysis: After a short incubation period with the test compounds (typically 5-15 minutes), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the antibody for total-ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. A significant increase in the ratio of phospho-ERK to total-ERK with this compound treatment that is blocked by pre-treatment with MLA validates the involvement of the α7 nAChR in this signaling pathway.[5]
Conclusion
The validation of on-target activity is a cornerstone of rigorous pharmacological research. The use of a selective antagonist like MLA provides a definitive method for confirming that the observed effects of a novel modulator such as this compound are indeed mediated by the α7 nAChR. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to confidently establish the target specificity of their compounds of interest, thereby advancing the development of novel therapeutics targeting the α7 nicotinic acetylcholine receptor.
References
- 1. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. B 973B | Nicotinic (a7) Receptor Modulators: R&D Systems [rndsystems.com]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
A Comparative Analysis of α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators: (-)-(S)-B-973B vs. PNU-120596
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR): the novel ago-PAM (-)-(S)-B-973B and the well-characterized Type II PAM, PNU-120596. This analysis is supported by experimental data on their respective pharmacological profiles and mechanisms of action.
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly permeable to calcium, is a key target for therapeutic intervention in cognitive and neurological disorders. Positive allosteric modulators that enhance the function of this receptor without directly activating it offer a promising therapeutic strategy. This guide focuses on a comparative analysis of two such modulators, this compound and PNU-120596, highlighting their distinct characteristics.
At a Glance: Key Pharmacological Parameters
The following tables summarize the key quantitative data for this compound and PNU-120596, offering a direct comparison of their potency and efficacy as α7 nAChR PAMs.
| Compound | Type | PAM EC50 | Effect on Acetylcholine (ACh) Potency (EC50) | Fold Potentiation of Peak ACh Current | Impact on Charge Transfer |
| This compound | Ago-PAM (Type II) | ~0.3 µM[1] | Decreases ACh EC50 from 0.3 mM to 0.007 mM[1] | 6-fold relative to maximal ACh[1] | 6900-fold increase[1] |
| PNU-120596 | Type II PAM | 216 nM | Decreases ACh EC50 from 33.7 µM to 3.8 µM[2] | Potentiates peak agonist-evoked responses[2] | Dramatically prolongs current duration[2][3] |
Delving Deeper: Mechanism of Action and Functional Consequences
Both this compound and PNU-120596 are classified as Type II PAMs, a designation that underscores their significant impact on the desensitization kinetics of the α7 nAChR[4][5][6]. Unlike Type I PAMs which primarily affect agonist potency with minimal influence on channel gating, Type II PAMs dramatically slow the receptor's desensitization and deactivation processes[6]. This leads to a prolonged ion channel opening in the presence of an agonist, resulting in a substantial increase in overall charge transfer[1].
A critical distinction lies in the classification of this compound as an "ago-PAM"[7][8][9][10]. This indicates that, in addition to potentiating the effects of an orthosteric agonist like acetylcholine, this compound can directly activate the α7 nAChR in the absence of a primary agonist[7][8][9][10]. PNU-120596, in contrast, is considered a "silent" PAM, meaning it requires the presence of an agonist to exert its modulatory effects.
The profound effect of Type II PAMs on receptor desensitization, while enhancing the desired signal, has also raised concerns about potential cytotoxicity. The sustained influx of calcium ions through the prolonged channel opening could lead to cellular stress and apoptosis. This has been a particular concern with PNU-120596 and has driven the search for newer generations of PAMs with potentially safer profiles[11].
Signaling and Experimental Overview
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Modulation of the α7 nAChR signaling pathway by PAMs.
Caption: Workflow for electrophysiological and calcium imaging assays.
Experimental Protocols
The characterization of this compound and PNU-120596 relies on established in vitro techniques to assess their modulatory effects on the α7 nAChR. The two primary methods are Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus oocytes and intracellular calcium flux assays using a Fluorometric Imaging Plate Reader (FLIPR).
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion flow through the α7 nAChR channel in a controlled environment.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., Ringer's solution).
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -60 mV.
-
A baseline recording is established.
3. Compound Application and Data Acquisition:
-
A control acetylcholine (ACh) concentration-response curve is generated by applying increasing concentrations of ACh and measuring the peak inward current.
-
The oocyte is then pre-incubated with the PAM (this compound or PNU-120596) for a defined period.
-
In the continuous presence of the PAM, a second ACh concentration-response curve is generated.
-
To study the effect on desensitization, a saturating concentration of ACh is applied until the current desensitizes, followed by the application of the PAM in the continued presence of ACh.
-
Data are acquired and analyzed to determine the PAM's effect on ACh EC50, maximal current amplitude, and the rates of desensitization and deactivation.
Intracellular Calcium Flux Assay (FLIPR)
This high-throughput screening method measures the influx of calcium through the α7 nAChR as an indicator of receptor activation and modulation.
1. Cell Culture and Plating:
-
A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or HEK293) is cultured under standard conditions.
-
Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered saline solution for approximately 1 hour at 37°C. This allows the dye to enter the cells.
3. FLIPR Measurement:
-
The microplate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The instrument's integrated pipettor adds the PAM (this compound or PNU-120596) to the wells, and fluorescence is monitored to detect any direct agonist (ago-PAM) activity.
-
After a short incubation with the PAM, a sub-maximal concentration of ACh (typically EC20) is added, and the change in fluorescence, indicative of calcium influx, is recorded in real-time.
4. Data Analysis:
-
The increase in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data are analyzed to determine the PAM's EC50 for potentiation of the ACh response and the fold-shift in the ACh EC50.
Conclusion
This compound and PNU-120596 represent two distinct, yet related, approaches to the positive allosteric modulation of the α7 nAChR. PNU-120596 is a potent, well-characterized Type II PAM that has been instrumental in understanding the therapeutic potential of this mechanism, though concerns about its kinetic profile and potential for cytotoxicity remain. This compound, as a more recently developed ago-PAM, offers a dual mechanism of action that includes direct allosteric activation in addition to potentiation. The significantly lower EC50 of PNU-120596 suggests higher potency as a PAM, while the dramatic increase in charge transfer observed with this compound highlights its profound effect on channel gating. The choice between these and other α7 nAChR PAMs for research and development will depend on the specific therapeutic application and the desired balance between potency, efficacy, and safety. The experimental protocols detailed herein provide a foundation for the continued investigation and comparison of these and other novel modulators.
References
- 1. rndsystems.com [rndsystems.com]
- 2. pnas.org [pnas.org]
- 3. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 7. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Analgesic Potential of (-)-(S)-B-973B: A Cross-Validation in Preclinical Pain Models
For Immediate Release
[City, State] – December 13, 2025 – In the ongoing quest for novel, non-opioid analgesics, the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target. Activation of this receptor has been shown to modulate neuroinflammation and attenuate pain in various preclinical models. This guide provides a comparative analysis of the potential effects of (-)-(S)-B-973B, a potent allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nAChR, across different animal models of pain. Due to the limited availability of public data on this compound in these specific models, this guide will leverage data from the well-characterized α7 nAChR positive allosteric modulator, PNU-120596, as a comparator to project the expected efficacy of this compound.
Mechanism of Action: Targeting the Cholinergic Anti-inflammatory Pathway
This compound and other α7 nAChR modulators are believed to exert their analgesic effects primarily through the cholinergic anti-inflammatory pathway. Activation of α7 nAChRs on immune cells, such as macrophages, and glial cells in the central nervous system inhibits the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through intracellular signaling cascades, including the inhibition of the NF-κB pathway and the activation of the Jak2/STAT3 pathway. By dampening the inflammatory response, these compounds can reduce peripheral and central sensitization, which are key contributors to chronic pain states.
Cross-Validation in Animal Models of Pain
To assess the potential efficacy of this compound, we will examine its expected performance in two widely used preclinical pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammation
The CFA model is a well-established model of chronic inflammatory pain that mimics aspects of rheumatoid arthritis. Injection of CFA into the paw of a rodent induces a robust and sustained inflammatory response, characterized by paw edema, mechanical allodynia (pain in response to a non-painful stimulus), and thermal hyperalgesia (increased sensitivity to heat).
Experimental Workflow:
Distinguishing Allosteric Activation of (-)-(S)-B-973B from Orthosteric Agonists at the GABA-B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the allosteric activator (-)-(S)-B-973B and traditional orthosteric agonists of the γ-aminobutyric acid type B (GABA-B) receptor. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to elucidate the distinct mechanisms of action and pharmacological profiles of these two classes of receptor modulators.
Executive Summary
Orthosteric agonists, such as the endogenous ligand GABA and the synthetic analog baclofen, bind directly to the primary recognition site (orthosteric site) on the GABA-B receptor, leading to its activation. In contrast, positive allosteric modulators (PAMs) like this compound bind to a topographically distinct site on the receptor. While PAMs exhibit little to no intrinsic agonist activity on their own, they enhance the affinity and/or efficacy of orthosteric agonists. This allosteric modulation offers a more nuanced approach to receptor activation, preserving the temporal and spatial dynamics of endogenous signaling, which can lead to an improved therapeutic window with fewer side effects compared to the constant receptor activation by orthosteric agonists.[1]
Comparative Pharmacology: Allosteric vs. Orthosteric Activation
The fundamental difference between allosteric and orthosteric agonists lies in their binding sites and resulting impact on receptor function. Orthosteric agonists directly activate the receptor, while allosteric modulators "tune" the receptor's response to its natural ligand.
Quantitative Comparison of Receptor Binding and Function
Table 1: Comparison of Binding Affinities
| Compound | Ligand Type | Receptor Target | Radioligand Displaced | Ki (nM) |
| Baclofen | Orthosteric Agonist | GABA-B | [3H]GABA | 5.1 ± 1.2[2][3] |
| CGP7930 (as proxy for this compound) | Positive Allosteric Modulator | GABA-B | Does not displace orthosteric ligands | N/A |
Table 2: Comparison of Functional Potency and Efficacy
| Compound | Ligand Type | Assay | Parameter | Value |
| Baclofen | Orthosteric Agonist | GTPγS Binding | EC50 | 0.27 µM[4] |
| CGP7930 (in the presence of GABA/Baclofen) | Positive Allosteric Modulator | GTPγS Binding | Fold-shift in agonist EC50 | 5-10 fold increase in potency[1] |
| CGP7930 (in the presence of GABA/Baclofen) | Positive Allosteric Modulator | GTPγS Binding | % Increase in Max Efficacy | 1.5 to 2-fold increase[1] |
Experimental Protocols for Distinguishing Allosteric and Orthosteric Mechanisms
Several key in vitro assays are employed to differentiate between allosteric and orthosteric modes of action at the GABA-B receptor.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cells recombinantly expressing the human GABA-B receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]CGP54626) and varying concentrations of the unlabeled test compound (e.g., baclofen or this compound).
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. An orthosteric ligand will produce a sigmoidal dose-response curve, from which a Ki value can be calculated. An allosteric modulator will not displace the orthosteric radioligand.
Functional Assays
Functional assays measure the downstream consequences of receptor activation, such as G-protein activation or second messenger modulation.
Protocol: [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Use membranes from cells expressing GABA-B receptors.
-
Incubation: Incubate the membranes with GDP, the test compound (orthosteric agonist or allosteric modulator), and in the case of testing a PAM, a sub-maximal concentration of an orthosteric agonist (e.g., GABA).
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Termination and Separation: Terminate the reaction and separate bound from free [35S]GTPγS via filtration.
-
Quantification and Analysis: Quantify the filter-bound radioactivity. An orthosteric agonist will stimulate [35S]GTPγS binding in a concentration-dependent manner. A PAM will have little effect on its own but will potentiate the [35S]GTPγS binding stimulated by the orthosteric agonist, causing a leftward shift in the agonist's dose-response curve and potentially increasing the maximal response.
Protocol: cAMP Accumulation Assay
GABA-B receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Use cells expressing GABA-B receptors.
-
Stimulation: Pre-treat cells with forskolin to stimulate cAMP production.
-
Treatment: Add the orthosteric agonist or the allosteric modulator (in the presence of an orthosteric agonist).
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Analysis: An orthosteric agonist will cause a concentration-dependent decrease in forskolin-stimulated cAMP levels. A PAM will enhance the inhibitory effect of the orthosteric agonist.
Signaling Pathways and Mechanisms of Action
The activation of the GABA-B receptor by either orthosteric or allosterically-potentiated mechanisms initiates a cascade of intracellular signaling events.
GABA-B Receptor Signaling Cascade
Upon activation, the GABA-B receptor, a G-protein coupled receptor (GPCR), activates Gi/o proteins.[5] The dissociated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[5][6] More recent evidence also suggests coupling to the G13 protein, activating the RhoA/Rac1-JNK pathway.[7][8]
Diagram: GABA-B Receptor Signaling Pathway
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The GABAB receptor mediates neuroprotection by coupling to G13 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of B-973B and GAT107 on α7 Nicotinic Acetylcholine Receptor Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent allosteric agonist-positive allosteric modulators (ago-PAMs) of the α7 nicotinic acetylcholine receptor (nAChR): B-973B and GAT107. By examining their effects on wild-type and mutant α7 receptors, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
B-973B and GAT107 are both potent ago-PAMs that enhance the function of the α7 nAChR, a key target for cognitive and inflammatory disorders. While both compounds exhibit robust activity at the wild-type receptor, their interactions with specific receptor mutants reveal key differences in their mechanisms of action. This guide presents a detailed analysis of their comparative pharmacology, supported by experimental data and protocols, to illuminate their potential as therapeutic agents.
Data Presentation: Quantitative Comparison of B-973B and GAT107 on α7 Receptor Mutants
The following tables summarize the electrophysiological data for B-973B and GAT107 on wild-type and various mutant α7 nAChRs. The data highlights the critical role of specific amino acid residues in the binding and modulatory effects of these compounds.
| Receptor | Compound | Agonist Response (Normalized to ACh) | Potentiation of ACh Response | Reference |
| Wild-Type α7 | B-973B | Efficacious direct activation | Potent positive allosteric modulation | [1] |
| GAT107 | Robust direct activation | Strong positive allosteric modulation | [1] | |
| M254L Mutant | B-973B | Activity largely eliminated | - | [2] |
| GAT107 | Activity largely eliminated | - | [2] | |
| W55A Mutant | B-973B | Data not available | Data not available | |
| GAT107 | Increased direct activation | Reduced synergy with orthosteric agonists | ||
| Y93C Mutant | B-973B | Data not available | Data not available | |
| GAT107 | Responsive to GAT107 | Insensitive to orthosteric agonists |
Table 1: Comparative Efficacy of B-973B and GAT107 on Wild-Type and Mutant α7 nAChRs. Data is compiled from electrophysiological studies on Xenopus oocytes expressing the respective receptor constructs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of B-973B and GAT107.
Site-Directed Mutagenesis
Site-directed mutagenesis was employed to generate the α7 nAChR mutants (M254L, W55A, and Y93C). The following is a representative protocol based on standard techniques.[3]
-
Template Plasmid: Human α7 nAChR cDNA in a suitable expression vector (e.g., pCDNA3.1) is used as the template.
-
Primer Design: Mutagenic primers are designed to introduce the desired point mutation. Primers are typically 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on either side.
-
PCR Amplification: The PCR reaction is performed using a high-fidelity DNA polymerase to minimize secondary mutations. A typical reaction mixture includes the template DNA, mutagenic primers, dNTPs, and polymerase buffer.
-
Template Digestion: The parental, methylated DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: The resulting mutant plasmid is transformed into competent E. coli cells for amplification.
-
Verification: The sequence of the mutant plasmid is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unwanted mutations.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
The functional properties of B-973B and GAT107 on wild-type and mutant α7 nAChRs were characterized using TEVC recording in Xenopus laevis oocytes.[4][5]
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the wild-type or mutant α7 nAChR subunits. Injected oocytes are incubated for 1-3 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and continuously perfused with a standard saline solution.
-
Two glass microelectrodes, filled with KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).
-
Agonists and modulators are applied via the perfusion system.
-
The resulting ion currents are recorded, amplified, and digitized for analysis.
-
-
Data Analysis: The peak current amplitude and other kinetic parameters are measured to determine the effects of the compounds on receptor function.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. A representative protocol for α7 nAChR is as follows.[6][7]
-
Membrane Preparation: Cells or tissues expressing the α7 nAChR are homogenized and centrifuged to isolate the cell membranes.
-
Radioligand: A radiolabeled ligand that binds with high affinity and specificity to the α7 nAChR, such as [¹²⁵I]α-bungarotoxin, is used.
-
Binding Reaction: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., B-973B or GAT107).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which can be used to calculate the binding affinity (Ki).
Mandatory Visualizations
Experimental Workflow for Comparing B-973B and GAT107 on α7 Receptor Mutants
Caption: Workflow for comparing B-973B and GAT107 on α7 mutants.
Simplified α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Key signaling pathways activated by α7 nAChR ago-PAMs.
Conclusion
The direct comparison of B-973B and GAT107 on α7 nAChR mutants provides valuable insights for researchers in the field of nicotinic receptor pharmacology. The dramatic loss of activity for both compounds at the M254L mutant underscores the critical role of this transmembrane residue in the binding of these ago-PAMs. While GAT107's activity at the W55A and Y93C mutants has been characterized, further studies are needed to determine the effects of B-973B on these mutants to provide a more complete comparative profile. The experimental protocols and signaling pathway diagrams included in this guide serve as a practical resource for designing and interpreting future studies in this area.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain | Semantic Scholar [semanticscholar.org]
Confirming the lack of activity of the (+)-B-973B enantiomer
Contrary to the initial hypothesis, experimental evidence confirms that the (+)-B-973B enantiomer is the biologically active component of the racemic compound B-973. This guide provides a comparative analysis of the enantiomers of B-973, clarifying their distinct activities at the α7 nicotinic acetylcholine receptor (nAChR). The data presented herein demonstrates that biological activity resides in the (-)-B-973B enantiomer, while the corresponding enantiomer, B-973A, is largely inactive.
Comparative Analysis of B-973 Enantiomer Activity
Electrophysiological studies on Xenopus oocytes expressing the human α7 nAChR reveal a stark contrast in the activity of the two enantiomers of B-973. The (-)-B-973B isomer significantly potentiates the response to acetylcholine (ACh), the endogenous agonist of the α7 nAChR. In contrast, the B-973A isomer shows negligible effects on the receptor's response to ACh[1].
Further investigation into the direct effects of the enantiomers on the α7 nAChR in the absence of ACh shows that B-973B can directly activate the receptor, a characteristic of an allosteric agonist (ago-PAM). Conversely, the B-973A isomer failed to elicit any response from the receptor[1].
Table 1: Comparison of the Electrophysiological Activity of B-973 Enantiomers
| Enantiomer | Activity | Effect on ACh-Evoked Response | Direct Receptor Activation |
| (-)-B-973B | Active | Strong Potentiation | Yes |
| B-973A | Inactive | Negligible Effect | No |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The functional activity of the B-973 enantiomers was assessed using the two-electrode voltage clamp technique in Xenopus laevis oocytes previously injected with cRNA encoding the human α7 nAChR.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. The oocytes are then injected with a solution containing the cRNA for the human α7 nAChR and incubated to allow for receptor expression.
-
Electrophysiological Recording: An oocyte expressing the α7 nAChR is placed in a recording chamber and perfused with a saline solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential, typically -70 mV.
-
Compound Application: A baseline response is established by applying a control concentration of acetylcholine (ACh), for example, 60 μM. Subsequently, the B-973 enantiomers are applied either alone to test for direct activation or co-applied with ACh to assess potentiation. The resulting changes in membrane current are recorded.
-
Data Analysis: The peak current amplitude and the net charge of the response are measured. The effects of the B-973 enantiomers are quantified by comparing the responses in their presence to the control ACh responses.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The α7 nAChR is a ligand-gated ion channel that, upon activation by an agonist like acetylcholine or an ago-PAM like B-973B, allows the influx of cations, primarily Ca²⁺ and Na⁺. This influx of ions leads to membrane depolarization and the activation of various downstream signaling cascades.
Caption: Activation of the α7 nAChR by agonists or ago-PAMs leads to ion influx and downstream signaling.
Experimental Workflow for Enantiomer Activity Assessment
The process of determining the differential activity of the B-973 enantiomers follows a logical experimental progression.
Caption: Workflow for the synthesis, separation, and functional evaluation of B-973 enantiomers.
References
Evaluating the therapeutic potential of (-)-(S)-B-973B against existing neuropathic pain treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of the Neuropeptide Y (NPY) Y1 receptor antagonist, (-)-(S)-B-973B, against established first-line treatments for neuropathic pain, including gabapentinoids (gabapentin and pregabalin) and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine. This analysis is based on preclinical data and an understanding of the distinct mechanisms of action of these compounds.
Executive Summary
Current first-line treatments for neuropathic pain, such as gabapentin, pregabalin, and duloxetine, act by modulating neurotransmission to dampen aberrant pain signals. In contrast, this compound, as a Neuropeptide Y (NPY) Y1 receptor antagonist, is part of a class of compounds that interact with the complex NPY system. Preclinical evidence suggests that the NPY system plays a significant role in endogenous analgesia, with Y1 receptor agonists demonstrating pain-relieving properties. The role of a Y1 antagonist like this compound is therefore more complex. Existing data indicates that Y1 receptor blockade can reverse the analgesic effects of NPY and may even reinstate pain hypersensitivity in animal models. This suggests that this compound may not be a direct therapeutic for neuropathic pain but rather a valuable research tool for elucidating the endogenous pain modulation pathways involving the NPY system.
Mechanisms of Action: A Comparative Overview
The therapeutic approaches of this compound and standard neuropathic pain medications diverge fundamentally in their targets and mechanisms.
-
This compound (as an NPY Y1 Receptor Antagonist): Neuropeptide Y is an endogenous peptide with potent analgesic effects mediated through its receptors, including the Y1 receptor. Activation of Y1 receptors, which are coupled to inhibitory G-proteins (Gi/o), generally leads to a reduction in neuronal excitability and pro-nociceptive signaling[1]. Therefore, an antagonist like this compound would block these endogenous pain-relieving effects. Preclinical studies have shown that Y1 receptor antagonists can reverse the anti-allodynic effects of NPY agonists in models of neuropathic pain[2].
-
Gabapentin and Pregabalin (Gabapentinoids): These drugs bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P. This ultimately dampens the transmission of pain signals.
-
Duloxetine (SNRI): Duloxetine is a serotonin-norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances the activity of descending pain-inhibitory pathways from the brainstem to the spinal cord. This strengthened descending inhibition reduces the propagation of nociceptive signals.
Preclinical Efficacy Data
Table 1: Preclinical Efficacy of NPY Y1 Receptor Modulation in Neuropathic Pain Models
| Compound | Animal Model | Administration Route | Dose | Effect on Mechanical Withdrawal Threshold | Citation |
| [Leu³¹, Pro³⁴]-NPY (Y1 Agonist) | Spared Nerve Injury (SNI), Mouse | Intrathecal | 10.0 µg | Significantly increased withdrawal threshold, indicating analgesia | [2] |
| BIBO 3304 (Y1 Antagonist) | Spared Nerve Injury (SNI), Mouse | Intrathecal | 10.0 µg | Reversed the analgesic effect of the Y1 agonist | [2] |
| BIBO 3304 (Y1 Antagonist) | Partial Sciatic Nerve Ligation (PSNL), Rat | Intra-RVM | - | Blocked the inhibitory effect of NPY on mechanical and cold hypersensitivity | [3] |
Table 2: Preclinical Efficacy of Standard Neuropathic Pain Treatments
| Compound | Animal Model | Administration Route | Dose | Effect on Mechanical Withdrawal Threshold | Citation |
| Gabapentin | Spinal Nerve Ligation (SNL), Rat | Intrathecal (continuous infusion) | 20 µg/h for 7 days | Prevented the decrease in withdrawal threshold | [4] |
| Gabapentin | Spinal Nerve Ligation (SNL), Rat | Intraperitoneal | 100 mg/kg/day for 4 days (early treatment) | Delayed the development of allodynia | [5] |
| Pregabalin | Chronic Constriction Injury (CCI), Rat | Oral | 20 and 40 mg/kg/day for 3 weeks | Actions against nociceptive effects were observed | [6] |
| Duloxetine | Sciatic Nerve Cuff, Mouse | Oral (in drinking water) | 200 µg/ml for 3 weeks | Suppressed mechanical allodynia | [7] |
| Duloxetine | Spinal Nerve Ligation (SNL), Rat | Intraperitoneal | 10 mg/kg | Produced anti-allodynic effects | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
1. Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Procedure: Under isoflurane anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. The incision is then closed. This procedure results in behavioral signs of neuropathic pain, including mechanical allodynia, in the ipsilateral hind paw.
2. Behavioral Assay: Mechanical Allodynia (von Frey Test)
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific force when bent.
-
Procedure: Animals are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate. The von Frey filaments are applied to the plantar surface of the hind paw with increasing force. A positive response is a brisk withdrawal or licking of the paw. The 50% paw withdrawal threshold is calculated using the up-down method.
-
Reference: [10]
3. Drug Administration: Intrathecal Injection
-
Procedure: For acute administration in mice, the animal is anesthetized, and a fine gauge needle is inserted between the L5 and L6 vertebrae into the subarachnoid space. A flick of the tail confirms correct placement, and the drug solution is slowly injected. For continuous infusion in rats, a catheter is implanted into the intrathecal space and connected to an osmotic pump.
Visualizing the Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Comparative signaling pathways for neuropathic pain treatments.
Experimental Workflow
References
- 1. Alleviation of neuropathic pain with neuropeptide Y requires spinal Npy1r interneurons that coexpress Grp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Neuropeptide Y acts at Y1 receptors in the Rostral Ventral Medulla To Inhibit Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic intrathecal infusion of gabapentin prevents nerve ligation-induced pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Gabapentin on Allodynia and α2δ1-Subunit of Voltage-dependent Calcium Channel in Spinal Nerve-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 11. Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (-)-(S)-B-973B
Prudent Handling and Pre-Disposal Considerations
Prior to any handling or disposal procedures, a thorough risk assessment should be conducted based on the chemical's structure, its known biological activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, and any available toxicological data for similar compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (-)-(S)-B-973B. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, for larger quantities or potential for splashing, a chemical-resistant apron.
Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. An emergency safety shower and eyewash station must be readily accessible.
General Disposal Protocol for a Novel Research Chemical
The proper disposal of a novel research compound like this compound involves a systematic process of identification, segregation, containment, and labeling.[1]
-
Waste Identification and Characterization: Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[2]
-
Segregation: Keep the waste stream for this compound separate from other chemical wastes to avoid incompatible mixtures.
-
Containment:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.
-
The container should be clearly labeled as "Hazardous Waste."
-
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation start date
-
An indication of the hazards (e.g., "Potentially Toxic," "Handle with Caution")
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3]
-
Summary of Compound Characteristics and Disposal Considerations
Since specific quantitative data for this compound is unavailable, the following table summarizes the assumed characteristics and necessary precautions for this novel research compound.
| Characteristic | Precautionary Measures and Disposal Considerations |
| Physical State | Likely a solid (powder) or in solution. Handle solids carefully to avoid dust generation. Solutions should be handled to prevent splashes and aerosol formation. |
| Toxicity | Unknown. Assume it is toxic and handle with appropriate PPE. Avoid all routes of exposure (inhalation, ingestion, skin and eye contact). Disposal must be through a certified hazardous waste vendor. |
| Reactivity | Unknown. Avoid mixing with other chemicals. Store away from strong acids, bases, and oxidizing agents. |
| Environmental Hazards | Unknown. Do not release to the environment. All waste, including contaminated materials, must be collected for hazardous waste disposal. |
| Regulatory Status | As a research chemical, it may not be specifically listed under hazardous waste regulations. However, it must be disposed of in accordance with institutional and local regulations for chemical waste. |
Experimental Protocol for Safe Handling and Disposal
This protocol outlines the step-by-step procedure for the safe handling and preparation of this compound waste for disposal.
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Ensure work is conducted within a chemical fume hood.
-
Prepare the designated hazardous waste container by labeling it appropriately.
-
-
Handling of Pure Compound (if applicable):
-
If working with the solid form, carefully weigh the required amount, minimizing the creation of dust.
-
Use spatulas and other equipment dedicated to this compound or thoroughly decontaminate them after use.
-
-
Handling of Solutions:
-
When preparing or using solutions of this compound, use appropriate volumetric glassware.
-
Avoid splashes and the generation of aerosols.
-
-
Waste Collection:
-
Collect all waste containing this compound, including excess or unwanted compound, contaminated solvents, and rinse from cleaning contaminated glassware (the first rinse should always be collected as hazardous waste), in the designated hazardous waste container.[4]
-
Also, collect any disposable materials that have come into direct contact with the compound (e.g., pipette tips, contaminated wipes) in a designated solid hazardous waste container.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste.
-
Thoroughly clean any non-disposable equipment that came into contact with the compound. The initial rinsate should be collected as hazardous waste.
-
-
Final Steps:
-
Securely close the hazardous waste container.
-
Ensure the waste label is complete and accurate.
-
Store the waste container in the designated SAA until pickup is arranged.
-
Remove and properly dispose of gloves, and wash hands thoroughly.
-
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor (α7-nAChR)
This compound is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Activation of this receptor is involved in various cellular signaling pathways, including anti-inflammatory responses.[5] The diagram below illustrates a simplified signaling cascade initiated by the activation of α7-nAChR.
Caption: Simplified α7-nAChR anti-inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
